5-Bromo-DMT is a brominated derivative of N,N-Dimethyltryptamine (DMT). Its natural occurrence is primarily documented in specific marine sponges [1] [2] [3].
| Natural Source | Chemical Compounds Isolated | Key References |
|---|---|---|
| Marine Sponges | ||
| Smenospongia aurea | 5-Bromo-DMT, 5,6-Dibromo-DMT [1] [2] [4] | Djura et al. (1980); Hu et al. (2002) |
| Smenospongia echina | 5-Bromo-DMT, 5,6-Dibromo-DMT [1] [2] | Djura et al. (1980) |
| Verongula rigida | 5-Bromo-DMT, 5,6-Dibromo-DMT [1] | Longeon et al. (2011) |
The biosynthetic origin of 5-Br-DMT in sponges may come from the sponge itself or its associated microbial symbionts. This is a key area of research for overcoming supply challenges in drug development [4] [5].
5-Br-DMT has a complex interaction with the serotonergic system. Unlike classical psychedelics, it may activate neuroplasticity pathways without inducing hallucinations [1] [6].
| Pharmacological Parameter | 5-Bromo-DMT Profile | Significance |
|---|---|---|
| 5-HT2A Receptor Affinity (Ki) | 138 nM [1] | Lower affinity than typical psychedelics |
| 5-HT2A Functional Activity | Partial Agonist (EC50 = 77.7-3090 nM; Emax = 34-100%) [1] | Weak/partial activation of primary psychedelic receptor |
| 5-HT1A Receptor Affinity (Ki) | 16.9 nM [1] | High affinity; may counteract 5-HT2A-mediated hallucinations |
| SERT Affinity (Ki) | 971 nM [1] | Very weak serotonin reuptake inhibition |
| Head Twitch Response (HTR) in Mice | Absent [1] [6] | Behavioral proxy for lack of hallucinogenic effects |
| In Vivo Antidepressant Effect | Significant reduction in depressive-like behavior after single dose (10 mg/kg, i.p.) [6] | Demonstrates rapid, sustained therapeutic potential |
The following diagram illustrates the proposed mechanism through which 5-Bromo-DMT may produce its antidepressant effects without hallucinations, based on its receptor binding profile.
Here are the methodologies for key experiments that characterize 5-Br-DMT's activity, based on current research.
1. Radioligand Binding Assays (Receptor Affinity)
2. In Vivo Head Twitch Response (HTR)
3. In Vitro Psychoplastogenesis (Dendritic Growth)
4. In Vivo Antidepressant Efficacy (Forced Swim Test)
The synthesis of 5-Br-DMT and related tryptamines has been described in the literature, with recent advances focusing on continuous flow chemistry for safer, more scalable production [1] [7]. One 2024 study detailed a continuous flow method using a Fischer indole reaction, achieving near-quantitative yield of DMT freebase, which can be adapted for analog synthesis [7].
5-Bromo-DMT from Smenospongia aurea represents a promising non-hallucinogenic psychoplastogen. Its unique ability to produce rapid antidepressant effects in preclinical models without inducing a head-twitch response positions it as a prototypical candidate for developing a new class of therapeutics for mood disorders [6].
Key future research directions include:
The table below summarizes the core quantitative findings from the search results:
| Data Category | Specific Findings | Source / Context |
|---|---|---|
| Natural Concentration | Found in Verongula rigida alongside 5,6-dibromo-DMT and other alkaloids. | [1] |
| Pharmacology (Binding Affinity, Ki) | Serotonin 5-HT2A receptor: 138 nM 5-HT1A receptor: 16.9 nM 5-HT2C receptor: 193 nM 5-HT2B receptor: 403 nM Serotonin Transporter (SERT): 971 nM | [1] | | Pharmacology (Functional Activity) | 5-HT2A Receptor: Partial agonist (EC50 = 77.7-3090 nM; Emax = 34-100%) 5-HT1A Receptor: Full agonist (EC50 = 1810 nM; Emax = 94%) SERT: Weak reuptake inhibitor (IC50 = 8055 nM) | [1] | | In Vivo Behavioral Effects (Rodent) | Antidepressant-like effect: Observed in mice and chicks. [1] Sedative effect: Significant reduction in locomotor activity. [2] [1] Head-Twitch Response (HTR): Did not induce HTR (a proxy for psychedelic effect), and antagonized HTR induced by 5-fluoro-DMT. [1] | | Reported Human Dose (Smoked) | Threshold: ~15-20 mg Active: 20-50 mg Duration: 15 minutes to 1.5 hours | [1] [3] |
A 2008 study detailed the process of isolating 5-Br-DMT from Verongula rigida and its initial pharmacological evaluation [2].
Recent research (2024-2025) has profoundly changed the understanding of 5-Br-DMT's mechanism, differentiating it from classic psychedelics like DMT or psilocybin [1].
The following diagrams illustrate the key experimental workflows and the proposed pharmacological mechanism of action for 5-Br-DMT based on the cited research.
Experimental workflow for the isolation and pharmacological evaluation of 5-Br-DMT from marine sponges.
Proposed multi-receptor mechanism of action for 5-Br-DMT's unique effects.
The data positions 5-Br-DMT as a highly promising candidate for psychiatric drug development due to its unique profile.
5-Bromo-DMT interacts with several serotonin receptors, but its effects are distinct from classical psychedelic tryptamines. The table below summarizes its key receptor interactions and observed effects:
| Pharmacological Aspect | Key Findings |
|---|---|
| Primary Receptor Activity | Partial agonist of the serotonin 5-HT2A receptor (Ki = 138 nM) but with low efficacy (Emax = 34-100%) [1]. |
| Other Receptor Affinities | Binds to 5-HT1A, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7 receptors [1] [2]. Acts as a full agonist at 5-HT1A [1]. |
| Behavioral Correlates (Animal Models) | Fails to induce the head-twitch response (a proxy for psychedelic effects) in rodents, suggesting low hallucinogenic potential [1]. |
| Therapeutic Potential | Produces antidepressant-like effects and sedative-like effects (hypolocomotion) in animal studies [1] [2]. |
| Other Mechanisms | Acts as a very weak serotonin reuptake inhibitor (SERT IC50 = 8,055 nM) [1]. Exhibits psychoplastogenic properties (promotes neural plasticity) [1]. |
This receptor profile suggests that 5-Bromo-DMT may produce therapeutic effects through a combination of 5-HT1A receptor activation and psychoplastogenic properties, rather than the strong 5-HT2A activation associated with hallucinogens [1].
In a research context, you should be aware of the following protocols and legal status.
5-Bromo-DMT represents an important research compound in the field of neuropharmacology and psychoplastogen development. Its key significance lies in its apparent ability to decouple psychedelic-like cellular effects from intense hallucinogenic experiences. This makes it a valuable tool for probing the mechanisms underlying both the therapeutic and consciousness-altering effects of serotonergic compounds [1]. Future research may focus on further elucidating its mechanism of action, particularly its psychoplastogenic properties, and exploring its potential as a template for new classes of rapid-acting antidepressants and anxiolytics [1].
5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a brominated derivative of the classic psychedelic compound N,N-Dimethyltryptamine (DMT). Its core structure consists of an indole ring system substituted with a bromine atom at the 5-position and a dimethylaminoethyl side chain.
The table below summarizes its fundamental chemical identifier [1] [2] [3]:
| Property | Value / Description |
|---|---|
| Systematic Name | 2-(5-Bromo-1H-indol-3-yl)-N,N-dimethylethan-1-amine [1] |
| Chemical Formula | C₁₂H₁₅BrN₂ [1] |
| Molecular Weight | 267.16 g/mol - 267.170 g·mol⁻¹ [1] [3] |
| CAS Registry Number | 17274-65-6 [2] |
| Canonical SMILES | CN(C)CCC1=CNC2=C1C=C(C=C2)Br [3] |
| Physical Form | Crystalline solid (powder) [2] [3] |
5-Bromo-DMT's functional profile is defined by its complex interactions with various serotonin receptors and the serotonin transporter, which differ significantly from its parent compound, DMT.
The following table synthesizes its key in vitro pharmacological parameters, showing its affinity (Ki) and functional activity at major targets [1] [4]:
| Target | Affinity (Ki, nM) | Functional Activity (EC₅₀, nM; Eₘₐₓ, %) | Notes |
|---|---|---|---|
| 5-HT₁A Receptor | 16.9 [1] | 1,810 nM; Eₘₐₓ 94% (Full Agonist) [1] | Potent affinity, full agonist efficacy. |
| 5-HT₂A Receptor | 138 [1] | 77.7-3,090 nM; Eₘₐₓ 34-100% (Partial Agonist) [1] | Lower efficacy than 5-HT; key for psychedelic potential. |
| 5-HT₂C Receptor | 193 [1] | Information not specified in search results. | |
| 5-HT₂B Receptor | 403 [1] | Information not specified in search results. | |
| Serotonin Transporter | 971 [1] | IC₅₀ = 8,055 nM (Weak Inhibitor) [1] | Very weak serotonin reuptake inhibition. |
A central concept for understanding its effects is biased agonism. The following diagram illustrates the key signaling pathways activated by 5-HT2A receptor agonists and how 5-Br-DMT's activity may lead to its unique effects.
Simplified signaling model of 5-HT2A receptor agonism, highlighting potential bias.
The distinct signaling profile of 5-Br-DMT translates into specific preclinical outcomes [1] [4]:
For researchers aiming to replicate or build upon these findings, here are summaries of key experimental methodologies cited in the literature.
This protocol is used to determine the affinity (Ki) of 5-Br-DMT for various receptors [4].
The HTR in mice is a gold-standard behavioral proxy for predicting psychedelic potential in humans [5] [4].
This test assesses behavioral despair and is used to screen for antidepressant-like effects [4].
The collected data positions 5-Bromo-DMT as a compelling research compound. Its unique pharmacological signature—activating 5-HT2A receptors with partial agonism while failing to induce hallucinogenic-like behavior—makes it a prime candidate for the development of non-hallucinogenic psychoplastogens [5] [4]. The evidence suggests that its ability to promote neuroplasticity and rapid antidepressant effects can be disentangled from the psychedelic experience, a major hurdle in the therapeutic application of classical psychedelics.
Future research should focus on:
5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a fascinating tryptamine derivative that has garnered research interest due to its unique pharmacological profile and natural marine origin [1]. It is a brominated indole alkaloid and the 5-bromo derivative of DMT [1]. A key area of investigation is its potential as a non-hallucinogenic psychoplastogen—a substance that promotes neuronal plasticity—with rapid-acting antidepressant effects [2] [3].
The compound's molecular formula is C₁₂H₁₅BrN₂, with a molar mass of 267.170 g·mol⁻¹ [1]. Its canonical SMILES string is CN(C)CCC1=CNC2=C1C=C(C=C2)Br [4].
The therapeutic potential and functional output of 5-Br-DMT are determined by its complex interactions with various serotonin receptors and transporters.
Table 1: In vitro binding and functional activity profile of 5-Br-DMT at human serotonin targets.
| Target | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀, nM) | Max Efficacy (Emax, %) | Assay Type |
|---|---|---|---|---|
| 5-HT₁A Receptor | 16.9 [1] | 1,810 (Full Agonist) [1] | 94 [1] | cAMP Inhibition [2] |
| 5-HT₂A Receptor | 138 [1] | 77.7 - 3,090 (Partial Agonist) [1] | 34 - 100 [1] | Calcium Mobilization [2] |
| 5-HT₂B Receptor | 403 [1] | Information Missing | Information Missing | Information Missing |
| 5-HT₂C Receptor | 193 [1] | Information Missing | Information Missing | Information Missing |
| SERT (Uptake) | 971 [1] | 8,055 (Inhibition, IC₅₀) [1] | Information Missing | [³H]5-HT Uptake [2] |
Table 2: Summary of key in vivo behavioral and therapeutic effects of 5-Br-DMT in rodent models.
| Effect Category | Observation | Experimental Model | Dose & Route |
|---|---|---|---|
| Hallucinogenic Potential | No Head Twitch Response (HTR) [2] [3] | Mice | 10 mg/kg, i.p. [2] |
| Antidepressant Effect | Reduced immobility in FST & TST [2] | Mouse Stress Model | 10 mg/kg, i.p. [2] |
| Locomotor Effect | Hypolocomotion / Sedation [1] [2] | Mice Open Field | 10 mg/kg, i.p. [2] |
| Thermoregulation | Induced Hypothermia [2] | Mice | 10 mg/kg, i.p. [2] |
A critical finding is that 5-Br-DMT activates 5-HT₂AR but does not induce the head-twitch response (HTR) in mice, a behavioral proxy for psychedelic effects in humans [2] [3]. Its functional profile is characterized by biased agonism. It acts as a partial agonist at the 5-HT₂A receptor but demonstrates relatively higher potency and full agonism at the 5-HT₁A receptor [1] [2]. Activation of 5-HT₁A is known to inhibit and modulate the psychedelic-like effects mediated by 5-HT₂A [2], which may explain its lack of HTR.
Furthermore, 5-Br-DMT exhibits significant psychoplastogenic properties. It promotes dendritic growth and increases dendritic arbor complexity in cortical neurons in vitro [2]. In vivo, a single administration upregulates key immediate early genes (IEGs) associated with neuroplasticity—including Arc, Egr-1, Egr-2, and Egr-3—in the mouse prefrontal cortex and hippocampus [2]. This plasticity is believed to underpin its rapid antidepressant effects, observed after a single 10 mg/kg (i.p.) dose in a mouse model of stress-induced depression [2] [3].
Diagram 1: Proposed signaling pathways and functional outcomes of 5-Br-DMT, illustrating its unique non-hallucinogenic psychoplastogenic profile.
The following are detailed methodologies for key experiments used to characterize 5-Br-DMT, as cited in the literature [2].
5-Br-DMT can be synthesized via the Fischer indole reaction, a classic method for constructing the indole ring system [5] [6]. Continuous flow chemistry methods have been recently developed for DMT analogs, offering advantages in scalability, safety, and purity [5] [6]. The general reaction involves the acid-catalyzed condensation of a phenylhydrazine with a carbonyl compound, followed by cyclization. The final product is often converted to a stable fumarate salt for long-term storage [5] [6].
5-Bromo-DMT represents a compelling prototype for the development of a novel class of non-hallucinogenic psychoplastogens. Its unique ability to promote neuroplasticity and produce rapid antidepressant effects in animal models, without inducing a hallucinogenic-like behavioral response, potentially circumvents a major hurdle in psychedelic therapy [2] [3]. This dissociation suggests that neuroplasticity and the hallucinogenic effects of psychedelics can be pharmacologically separated, likely through its balanced activity at 5-HT₁A and 5-HT₂A receptors.
Future research should focus on:
| Property | Description / Value |
|---|---|
| Chemical Name | 5-Bromo-N,N-dimethyltryptamine [1] |
| Natural Sources | Marine sponges: Smenospongia aurea, Smenospongia echina, Verongula rigida [1] [2] |
| Proposed Ecological Role | Acts as a biocide to deter barnacles and other fouling organisms from colonizing the sponge surface [2]. |
| Key Pharmacological Profile | Value |
| 5-HT1A Receptor Affinity (Kᵢ) | 16.9 nM [1] |
| 5-HT2A Receptor Affinity (Kᵢ) | 138 nM [1] |
| 5-HT2A Functional Activity | Partial agonist (EC₅₀ = 77.7-3090 nM; Eₘₐₓ = 34-100%) [1] |
| SERT Affinity (Kᵢ) | 971 nM [1] |
| In Vivo Behavioral Effect (Mice) | Fails to induce the head-twitch response (a proxy for hallucinogenic effects in humans) but shows antidepressant-like and sedative effects [3] [1]. |
While the biosynthesis pathway in nature is not fully known, the following methods are relevant for laboratory synthesis and pharmacological evaluation of tryptamine compounds like 5-Bromo-DMT.
Chemical Synthesis via Fischer Indole Reaction: A modern and efficient method for synthesizing tryptamine analogs is a continuous flow synthesis approach [4] [3]. This method offers superior control over reaction parameters, improved safety, and higher yields compared to traditional batch synthesis.
In Vitro Receptor Binding Assays: To determine the affinity of 5-Bromo-DMT for various serotonin receptors, competitive binding assays are performed [1]. These experiments measure the test compound's ability to displace a known radiolabeled ligand from cloned human receptors. The results are expressed as inhibition constant (Kᵢ) values [1].
In Vivo Behavioral Studies: The psychedelic potential of novel compounds is often screened in rodents using the head-twitch response [1]. This behavior is considered a behavioral proxy for human hallucinogenic effects. As noted, 5-Bromo-DMT did not induce this response, suggesting low hallucinogenic potential [1].
The exact biosynthetic pathway in sponges is unknown, but it is hypothesized to originate from tryptamine. The following diagram outlines the core logical steps from discovery to functional investigation.
The relationship between its chemical structure, receptor activity, and observed effects can be visualized as follows. Its unique profile highlights a divergence between hallucinogenic potential and other therapeutic effects.
Key unanswered questions and potential research focuses include:
5-Bromo-DMT (5-Br-DMT), colloquially known as "Sea DMT" or "SpongeBob DMT," represents a naturally occurring brominated indole alkaloid of the tryptamine class that has garnered scientific interest for its unique marine origins and distinctive pharmacological profile. First identified in marine sponges rather than terrestrial sources, this compound is chemically characterized as the 5-bromo derivative of N,N-dimethyltryptamine (DMT), distinguished by a bromine atom substitution at the 5-position of the indole ring [1]. The compound's history is notably documented in Alexander Shulgin's 1991 book "TiHKAL" (Tryptamines I Have Known and Loved), though Shulgin himself did not synthesize or bioassay it, instead merely speculating about its potential psychoactive properties [1]. The first systematic human testing was reported in 2013 through credible anonymous personal communications with Hamilton Morris and Jason Wallach, describing its effects in a Shulgin-like style [1].
The natural occurrence of 5-Bromo-DMT has been confirmed in three marine sponge species: Smenospongia aurea, Smenospongia echina, and Verongula rigida, where it coexists with related compounds including 5,6-dibromo-DMT (present at 0.35% dry weight compared to 0.00142% for 5-Br-DMT) and several other alkaloids [1] [2] [3]. An intriguing ecological hypothesis proposed by Hamilton Morris suggests that sponges may utilize 5-Bromo-DMT as a barnacle deterrent, leveraging its serotonergic activity to prevent colonization that would otherwise suffocate the organism by obstructing water flow through its porous body [2] [3]. This potential defensive function highlights the compound's ecological significance beyond its interest to psychopharmacology.
The discovery of 5-Bromo-DMT in marine environments highlights the chemical diversity of marine organisms and represents a compelling case of natural product evolution. The three documented sponge sources inhabit tropical and subtropical waters, primarily in the Caribbean and Gulf of Mexico regions [3]. Smenospongia aurea, the most studied source, is a reef-dwelling sponge that exhibits color morphs ranging from cinnamon tan to creamy yellow with occasional purple and green accents [3]. These sponges display a curious aerophobic color-change reaction; when removed from water, they transform from brown to violet-black, exuding copious mucus—a phenomenon potentially related to their brominated indole content [3].
The biosynthetic origin of 5-Bromo-DMT in sponges remains partially enigmatic. Some researchers have questioned whether sponges truly biosynthesize these compounds themselves or instead accumulate them from symbiotic organisms [2] [3]. Supporting this hypothesis is the detection of similar brominated tryptamines in Bryopsis algae species and the observed intraspecific variability in alkaloid presence among sponges [3]. If a bacterial or algal symbiont proves responsible for biosynthesis, this could potentially enable large-scale production through cultivation of the symbiont, overcoming current supply limitations for research purposes [3]. The bromination pattern observed in these marine tryptamines reflects the high bromide concentration in seawater, which measures approximately 65-80 mg/L, making bromine the most abundant halogen in the ocean [3].
Table 1: Natural Sources of 5-Bromo-DMT and Related Compounds
| Species | Location | Compounds Identified | Concentration (% dry weight) |
|---|---|---|---|
| Smenospongia aurea | Caribbean Sea, Gulf of Mexico, Bahamas | 5-Bromo-DMT, 5,6-Dibromo-DMT, other alkaloids | Not quantified |
| Smenospongia echina | Caribbean Sea | 5-Bromo-DMT, 5,6-Dibromo-DMT | Not quantified |
| Verongula rigida | Caribbean Sea | 5-Bromo-DMT, 5,6-Dibromo-DMT | 0.00142% (5-Br-DMT), 0.35% (5,6-DiBr-DMT) |
| Bryopsis spp. (algae) | Various marine environments | 5-Bromo-DMT, 5,6-Dibromo-DMT | Not quantified |
5-Bromo-DMT belongs to the substituted tryptamine class, with the systematic IUPAC name [2-(5-Bromo-1H-indol-3-yl)ethyl]dimethylamine [1]. Its molecular formula is C₁₂H₁₅BrN₂, yielding a molecular mass of 267.170 g·mol⁻¹ [1]. The compound features a bromine atom at the 5-position of the indole ring, a substitution that significantly increases lipophilicity compared to unsubstituted DMT, potentially enhancing blood-brain barrier penetration [3]. This structural modification differentiates it from other halogenated DMT analogs such as 5-fluoro-DMT and 5-chloro-DMT, which demonstrate different pharmacological activities despite similar substitutions [1].
The crystalline form of 5-Bromo-DMT has been described as pale yellow crystals, with synthetic material analyzed via melting point determination, GC-MS, ¹H NMR, and ¹³C NMR spectroscopy [3]. The compound's stability and solubility characteristics have not been comprehensively documented in the available literature, though its increased lipophilicity suggests different pharmaceutical properties compared to its non-halogenated counterpart.
The position 5 of the tryptamine molecule appears to accept various substituents while retaining at least some biological activity, though the nature of the substituent dramatically influences pharmacological effects [3]. Related analogues include:
Table 2: Comparative Analysis of Tryptamine Analogues
| Compound | Substituent | Molecular Weight (g·mol⁻¹) | 5-HT2A Affinity (Ki, nM) | Psychoactive in Humans |
|---|---|---|---|---|
| DMT | H | 188.27 | ~200-400 | Yes |
| 5-Bromo-DMT | Br | 267.17 | 138 | Mild effects |
| 5-Fluoro-DMT | F | 206.26 | Not documented | Yes |
| 5-Chloro-DMT | Cl | 222.70 | Not documented | Yes |
| 5,6-Dibromo-DMT | Br, Br | 346.06 | Not documented | Not documented |
| Psilocin | 4-OH | 204.27 | ~100 | Yes |
5-Bromo-DMT demonstrates a complex receptor interaction profile with particular affinity for serotonergic targets. Radioligand binding studies reveal it has highest affinity for the 5-HT1A receptor (Ki = 16.9 nM), followed by 5-HT2B (Ki = 193 nM), 5-HT2A (Ki = 138 nM), and 5-HT2C receptors (Ki = 403 nM) [1]. It also shows affinity for the serotonin transporter (SERT) (Ki = 971 nM) but is only a weak serotonin reuptake inhibitor (IC₅₀ = 8,055 nM) [1]. This multi-receptor engagement suggests a potentially nuanced pharmacological effect distinct from classical psychedelics.
Functional activity data characterizes 5-Bromo-DMT as a partial agonist at the 5-HT2A receptor with an EC₅₀ range of 77.7 to 3,090 nM and maximal efficacy (Eₘₐₓ) ranging from 34% to 100% across different experimental systems [1] [4]. At the 5-HT1A receptor, it functions as a full agonist (EC₅₀ = 1,810 nM; Eₘₐₓ = 94%) [1]. This functional profile differs significantly from DMT, which typically demonstrates fuller efficacy at 5-HT2A receptors, potentially explaining their divergent behavioral effects.
In contrast to its halogenated analogs 5-fluoro-DMT and 5-chloro-DMT, 5-Bromo-DMT fails to significantly produce the head-twitch response in rodents, a behavioral proxy of psychedelic effects [1] [4]. This suggests it would be non-hallucinogenic in humans at equivalent doses [1]. Instead, 5-Bromo-DMT produces antidepressant-like effects, hypolocomotion or sedative-like effects, and hypothermia in rodent models [1] [4]. Additionally, it has been found to possess psychoplastogenic properties—the ability to promote neural plasticity—hinting at potential therapeutic applications beyond its acute psychoactive effects [1].
Interestingly, 5-Bromo-DMT has been observed to antagonize the head-twitch response induced by 5-fluoro-DMT, suggesting potential modulatory activity on the serotonin system that might underlie its atypical behavioral profile [4]. This functional selectivity at serotonin receptors presents an intriguing case for structure-activity relationship studies and potential therapeutic development of non-hallucinogenic serotonergic compounds.
Diagram 1: 5-Bromo-DMT Pharmacological Signaling Pathways - illustrating receptor targets and downstream effects
Human experience with 5-Bromo-DMT remains extremely limited, with most information deriving from a single anonymous report published by Hamilton Morris in 2013 [1] [3]. According to this account, smoked doses of 20-50 mg produce mild psychedelic effects lasting 15 minutes to 1.5 hours [1]. The experience was characterized as producing subtle visual alterations, pronounced tactile effects, and euphoria, described as similar to low-dose DMT but distinct in quality [1]. The most notable effect appears to be a pronounced relaxation and calmness that persists beyond the initial psychedelic phase [2].
A 50 mg smoked dose was described as approaching the limit of comfortable inhalation, suggesting potential airway irritation [1]. Oral administration appears significantly less effective, with a 100 mg oral dose producing only minimal psychoactive effects [2]. The anonymous researcher concluded that as a psychedelic, 5-Bromo-DMT "likely fails," but its notable relaxing properties might indicate potential as an analeptic or general health-promoting substance [2].
Based on the limited available anecdotal reports, the dosage range for 5-Bromo-DMT appears to vary significantly by route of administration:
The duration of effects is notably brief when smoked, with most visual components diminishing within 10-20 minutes, though residual relaxation may persist for up to an hour [2]. The compound's physical form has been described as a brownish-yellow powder that can be smoked in traditional drug paraphernalia or vaporized using electronic devices [2].
The functional selectivity of 5-Bromo-DMT at the 5-HT2A receptor presents a compelling research opportunity for investigating the mechanisms underlying psychedelic effects versus therapeutic benefits [4]. Unlike classical psychedelics that are full agonists at 5-HT2A receptors, 5-Bromo-DMT's partial agonist profile may decouple therapeutic effects from intense psychedelic experiences [1] [4]. This property aligns with current drug discovery efforts aimed at developing non-hallucinogenic psychedelic analogs for mental health treatments [4].
Recent evidence suggests that 5-Bromo-DMT shares psychoplastogenic properties with classical psychedelics—the ability to promote neuronal growth and plasticity—despite its minimal hallucinogenic effects [1] [4]. This makes it a valuable tool compound for investigating the relationship between neuroplasticity and consciousness alteration, potentially informing the development of novel psychiatric medications without psychedelic side effects.
The patent landscape for DMT and its analogs reveals growing commercial interest in these compounds. U.S. Patent No. 8,268,856 specifically discloses 5-Bromo- and 5,6-Dibromo-N,N-DMT alongside other psychedelic derivatives [5]. The broader DMT patent space includes numerous applications covering pharmaceutical compositions, administration methods, and treatment approaches for conditions ranging from psychiatric disorders to recovery from spinal cord injury [5]. Notably, Philip Morris International appears as a significant patent holder in this space, with over 50 patents referencing DMT, potentially indicating interest in novel nicotine-free tobacco products or alternative substance delivery [5].
Head-Twitch Response (HTR) in Rodents The head-twitch response represents a well-established behavioral proxy for psychedelic effects in animals. The standard protocol involves:
Forced Swim Test (FST) for Antidepressant Activity The forced swim test evaluates potential antidepressant properties:
Standardized receptor binding protocols to determine Ki values:
Calcium Flux Assays To determine functional activity (EC₅₀ and Eₘₐₓ values):
Table 3: Key Experimental Findings for 5-Bromo-DMT
| Assay Type | Experimental Model | Key Results | Interpretation |
|---|---|---|---|
| Receptor Binding | Transfected cell lines | Highest affinity for 5-HT1A (Ki=16.9 nM), moderate for 5-HT2A (Ki=138 nM) | Multi-target serotonergic activity |
| Functional Activity | Calcium mobilization | 5-HT2A partial agonist (EC₅₀=77.7-3090 nM, Eₘₐₓ=34-100%) | Reduced efficacy vs. full psychedelics |
| Head-Twitch Response | Mice | No significant response even at 50 mg/kg | Non-hallucinogenic profile |
| Forced Swim Test | Mice | Antidepressant-like effects | Potential therapeutic utility |
| Locomotor Activity | Mice | Reduced locomotion | Sedative-like properties |
| Body Temperature | Mice | Induced hypothermia | Thermoregulatory disruption |
5-Bromo-DMT occupies a complex legal position similar to many novel psychoactive substances. It is specifically listed as a controlled drug in Singapore, indicating explicit regulatory attention [1] [2]. In the United Kingdom, it would likely fall under the Class A designation as a substituted tryptamine derivative [1]. In the United States, it may be considered illegal under the Federal Analog Act if intended for human consumption, due to its substantial similarity to Schedule I substances like DMT [2].
Researchers considering work with 5-Bromo-DMT should conduct thorough jurisdiction-specific legal analysis and obtain appropriate regulatory approvals before acquiring or working with the compound. The legal landscape for psychedelic analogs continues to evolve rapidly, with increasing research exemptions in some jurisdictions alongside tightening controls in others.
The current scientific understanding of 5-Bromo-DMT remains limited by several significant gaps:
Future research should prioritize these areas to properly evaluate both the basic pharmacology and potential clinical applications of this unusual marine-derived compound. Its unique combination of serotonergic engagement, plasticity promotion, and minimal hallucinogenic effects positions it as a compelling candidate for further investigation in the growing field of psychedelic science.
5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a halogenated derivative of the classic psychedelic compound N,N-Dimethyltryptamine (DMT). The substitution of a bromine atom at the 5-position of the indole ring represents a strategic modification in rational drug design, as halogenation is known to influence key properties including membrane permeability, metabolic stability, and receptor binding affinity [1]. This compound occurs naturally in marine sponges such as Smenospongia aurea, Smenospongia echina, and Verongula rigida, but has also been synthesized for research purposes [2]. Recent investigations have highlighted its unique pharmacological profile, characterized by significant antidepressant and neuroplastic effects coupled with an apparently low hallucinogenic potential, making it a compelling candidate for psychotherapeutic development [1].
The therapeutic and behavioral effects of 5-Bromo-DMT emerge from its complex interactions with various components of the serotonergic system. Its multi-receptor profile distinguishes it from classical psychedelics and appears to underpin its unique effects.
Table 1: Receptor Binding Affinity (Ki) and Functional Activity of 5-Bromo-DMT [2] [1] [3]
| Receptor/Target | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Emax, %) | Primary Signaling Pathway |
|---|---|---|---|---|
| 5-HT1A | 16.9 | 1,810 | 94% (Full Agonist) | Gi/o - cAMP inhibition |
| 5-HT2A | 138 | 77.7 - 3,090 | 34 - 100% (Partial Agonist) | Gq - PLC-IP3 pathway |
| 5-HT2B | 403 | Not fully characterized | Not fully characterized | Gq - PLC-IP3 pathway |
| 5-HT2C | 193 | Not fully characterized | Not fully characterized | Gq - PLC-IP3 pathway |
| SERT | 971 | 8,055 (IC50 for uptake inhibition) | Weak inhibitor | Serotonin reuptake blockade |
The functional data reveals that 5-Bromo-DMT acts as a high-affinity full agonist at the 5-HT1A receptor, while demonstrating partial agonist properties at the 5-HT2A receptor with variable efficacy across different experimental systems [2] [1]. This receptor activation profile is particularly noteworthy, as 5-HT1A receptor activation is known to counterbalance 5-HT2A-mediated hallucinogenic effects, potentially explaining its reduced psychedelic potential [1].
The receptor pharmacology of 5-Bromo-DMT translates into distinct behavioral and functional outcomes in preclinical models:
Absence of Head-Twitch Response (HTR): Unlike its analogs 5-F-DMT and 5-Cl-DMT, which produce robust HTR in mice (a behavioral proxy for psychedelic effects), 5-Bromo-DMT fails to induce significant HTR even at high doses (up to 50 mg/kg). Furthermore, it can antagonize the HTR induced by 5-F-DMT, indicating a potential blocking effect at the 5-HT2A receptor in vivo [2] [1].
Antidepressant-like Effects: In rodent models of stress-induced depression, a single administration (10 mg/kg, intraperitoneal) results in a significant reduction in depressive-like behaviors, demonstrating rapid-acting antidepressant properties [1].
Hypolocomotion and Sedative Effects: The compound produces pronounced sedative-like effects and hypothermia in rodents, which are consistent with strong 5-HT1A receptor activation [2] [1].
Beyond immediate receptor interactions, 5-Bromo-DMT induces cascades of molecular changes associated with neural plasticity:
Immediate Early Gene (IEG) Upregulation: The drug upregulates plasticity-related IEGs including Arc, Egr-1, Egr-2, and Egr-3 in the mouse prefrontal cortex and hippocampus, indicating activation of neuroplasticity pathways [1].
Dendritic Growth Promotion: In vitro, 5-Bromo-DMT promotes dendritic growth in cortical neurons, a characteristic of psychoplastogens—compounds that induce rapid structural and functional neural plasticity [1].
Psychoplastogenic Properties: Despite its minimal hallucinogenic effects, 5-Bromo-DMT retains the capacity to induce neuroplastic adaptations, positioning it as a potential non-hallucinogenic psychoplastogen [2] [1].
To ensure reproducibility of research findings with 5-Bromo-DMT, detailed methodologies from key studies are outlined below.
The experimental workflow below illustrates the progression from in vitro characterization to in vivo behavioral validation:
Experimental workflow for characterizing 5-Bromo-DMT, from synthesis to therapeutic application.
While comprehensive pharmacokinetic studies are limited, available data provides preliminary insights:
Route of Administration: The compound is typically administered via smoking/vaporization or intraperitoneal injection in research settings [2] [1].
Duration of Action: Effects are relatively brief, lasting approximately 15 minutes to 1.5 hours when smoked, with psychedelic-like effects diminishing within 10-20 minutes while relaxing aftereffects may persist longer [2] [4].
Oral Activity: 5-Bromo-DMT demonstrates minimal or no activity when administered orally, likely due to first-pass metabolism, similar to other tryptamines [2].
Dosage Range: Based on limited reports, threshold doses are approximately 15-20 mg (smoked) with psychoactive doses around 40-50 mg (smoked). Oral doses of 100 mg produce minimal psychoactive effects [2] [4].
The molecular structure of 5-Bromo-DMT reveals key determinants of its pharmacological specificity:
Halogen Substitution: The bromine atom at the 5-position significantly alters receptor binding preferences compared to unsubstituted DMT, particularly enhancing 5-HT1A affinity while reducing 5-HT2A efficacy [1].
Molecular Interactions: Computational modeling suggests the bromine substituent creates distinct interactions within the orthosteric binding pocket of serotonin receptors, potentially influencing G protein coupling preference and functional selectivity [1].
Comparative Pharmacology: Among halogenated DMT analogs, 5-Bromo-DMT displays a unique profile compared to 5-F-DMT and 5-Cl-DMT, which retain robust psychedelic-like effects in animal models, highlighting the significant impact of halogen size and electronegativity on functional outcomes [2] [1].
The signaling pathways and receptor interactions of 5-Bromo-DMT can be visualized as follows:
Signaling pathways and functional effects of 5-Bromo-DMT mediated through serotonergic targets.
The distinctive pharmacological profile of 5-Bromo-DMT suggests several promising research directions and potential therapeutic applications:
Major Depressive Disorder: The rapid-onset antidepressant effects observed in animal models, coupled with minimal hallucinogenic activity, position 5-Bromo-DMT as a promising template for developing novel antidepressants that may overcome limitations of conventional treatments [1].
Treatment-Resistant Depression: As psychedelic-inspired therapies gain traction for treatment-resistant populations, 5-Bromo-DMT offers a potential pathway to decouple therapeutic effects from psychedelic experiences, which could expand treatment accessibility and safety [1].
Anxiety Disorders: The compound's pronounced anxiolytic-like and sedative properties, mediated through its strong 5-HT1A agonist activity, suggest potential application for anxiety disorders [1] [3].
Neuroplasticity Research: As a non-hallucinogenic psychoplastogen, 5-Bromo-DMT serves as a valuable research tool for investigating the mechanisms underlying structural and functional neural plasticity independent of psychedelic effects [1].
5-Bromo-DMT represents a significant addition to the growing arsenal of psychedelic-inspired therapeutics. Its unique ability to promote neuroplasticity and antidepressant effects with minimal hallucinogenic activity challenges the conventional paradigm that 5-HT2A receptor activation is necessary for the therapeutic benefits of serotonergic psychedelics. Future research should prioritize:
5-Bromo-DMT (5-Br-DMT) is a halogenated derivative of N,N-Dimethyltryptamine (DMT). Its distinct effects arise from a bromine atom at the 5-position of the indole ring, which alters its receptor binding affinity and functional selectivity compared to classic psychedelics like DMT [1].
The table below summarizes its receptor binding and functional activity based on recent studies.
| Target | Affinity (Ki, nM) | Functional Activity | Role in 5-Br-DMT's Effects |
|---|---|---|---|
| 5-HT1A Receptor | 16.9 [2] | Full Agonist (EC₅₀: 1,810 nM) [2] | Contributes to antidepressant effect; may counteract 5-HT2A-mediated hallucinogenesis [1]. |
| 5-HT2A Receptor | 138 [2] | Partial Agonist (EC₅₀: 77.7 nM) [2] | Believed to drive neuroplasticity without triggering a full psychedelic experience [1]. |
| 5-HT2B Receptor | 403 [2] | Information Missing | Associated with cardiotoxic risk with long-term use; requires monitoring [1]. |
| 5-HT2C Receptor | 193 [2] | Information Missing | Potential inhibitory effect on the HTR [1]. |
| SERT | 971 [2] | Very Weak Inhibitor (IC₅₀: 8,055 nM) [2] | Contributes to serotonergic effects, but role is likely minor [2]. |
This unique receptor profile suggests that 5-Br-DMT's effects are mediated by a complex interplay of 5-HT2A activation for plasticity and 5-HT1A activation for mood regulation and mitigation of hallucinogenic activity [1].
Recent preclinical studies have characterized the behavioral, neuroplastic, and therapeutic effects of 5-Br-DMT.
| Experimental Domain | Model/Assay | Key Finding with 5-Br-DMT | Comparative Note |
|---|---|---|---|
| Behavioral (Hallucinogenic Potential) | Head-Twitch Response (HTR) in mice | Did not induce HTR, even at high doses (up to 50 mg/kg) [1]. | Contrasts with 5-F-DMT and 5-Cl-DMT, which robustly induce HTR [1]. |
| Behavioral (Therapeutic Effect) | Mouse model of stress-induced depression | A single administration (10 mg/kg, i.p.) produced a significant, rapid reduction in depressive-like behaviors [1]. | Suggests an effect onset faster than that of traditional SSRIs. |
| Neuroplasticity (In Vivo) | Gene expression in mouse prefrontal cortex & hippocampus | Upregulated plasticity-related IEGs (Arc, Egr-1, Egr-2, Egr-3) [1]. | Indicates activation of molecular pathways critical for neuronal adaptation and learning. |
| Neuroplasticity (In Vitro) | Dendritic growth in mouse cortical neurons | Promoted dendritic growth and increased synaptic complexity [1]. | Demonstrates direct psychoplastogenic properties, akin to other psychedelics. |
| Thermoregulation & Locomotion | Core body temperature and locomotor activity in mice | Induced hypothermia and hypolocomotion (sedative-like effects) [2] [1]. | Important for understanding the full physiological impact. |
The experimental and pharmacological data supports a proposed mechanism for how 5-Br-DMT might produce its antidepressant effects without hallucinations. The diagram below illustrates this signaling pathway and the subsequent neuroplastic and behavioral outcomes.
Proposed mechanism of 5-Br-DMT integrating receptor activation, signaling bias, and downstream effects.
For researchers aiming to replicate or build upon these findings, here is a summary of key methodologies from recent publications.
In Vitro Receptor Binding Assays
In Vitro Functional Assays
In Vivo Behavioral Studies
Neuroplasticity and Gene Expression Analysis
The data positions 5-Br-DMT as a compelling lead compound for a new class of psychiatric medicines.
It is critical to note that 5-Bromo-DMT is a potent psychoactive substance.
The table below summarizes the core chemical and in vitro pharmacological data for 5-Br-DMT.
| Property | Description / Value |
|---|---|
| Systematic Name | 5-bromo-N,N-dimethyltryptamine [1] |
| Molecular Formula | C~12~H~15~BrN~2~ [1] |
| Molecular Weight | 267.170 g·mol⁻¹ [1] |
| Chemical Structure | Brominated indole ring with an ethylamine side chain and two N-methyl groups [1] |
| Natural Sources | Marine sponges (Smenospongia aurea, Smenospongia echina, Verongula rigida) [1] |
| Receptor Affinity (Kᵢ) | • 5-HT~1A~: 16.9 nM [1] • 5-HT~2A~: 138 nM [1] • 5-HT~2B~: 403 nM [1] • 5-HT~2C~: 193 nM [1] • SERT: 971 nM [1] | | 5-HT~2A~ Functional Activity | Partial agonist (EC₅₀ = 77.7-3090 nM, Eₘₐₓ = 34-100%) [1] |
The key findings on 5-Br-DMT are supported by specific experimental protocols. The workflow for its pharmacological and behavioral characterization involves several key stages, as illustrated below.
Experimental workflow for 5-Br-DMT characterization.
These in vitro experiments determine how a compound interacts with molecular targets.
[³H]-labeled compounds for 5-HT receptors and SERT). The displacement of the radioactive ligand by 5-Br-DMT allows for the calculation of its binding affinity. All determinations were conducted in duplicate across a minimum of three independent experiments [2].[³H]5-HT Uptake Inhibition (for SERT): HEK293 cells overexpressing hSERT were used to test if 5-Br-DMT blocks the reuptake of serotonin. Cells are incubated with [³H]-labeled serotonin and 5-Br-DMT; a reduction in radioactive uptake indicates SERT inhibition. Each assay was performed in triplicate for at least three independent experiments [2].These experiments assess the compound's effects in living organisms, primarily rodents.
The unique effects of 5-Br-DMT are linked to its activity across multiple serotonin system targets. The diagram below illustrates the proposed signaling pathways involved in its effects.
Proposed signaling pathways and effects of 5-Br-DMT.
The mechanism involves complex interactions:
5-Bromo-DMT represents a significant compound in the field of neuropsychopharmacology. Its ability to potentially elicit rapid antidepressant effects through neuroplastic adaptations, without the burden of hallucinogenic properties, positions it as a promising psychoplastogen for further therapeutic development [2] [1].
Brominated tryptamines are a class of alkaloids found in nature, particularly in marine organisms.
A recent seminal study provides a comprehensive pharmacological characterization of a novel class of halogenated DMT derivatives, with a focus on 5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) [2].
The following diagram illustrates the proposed signaling pathway and neuroplastic effects of 5-Br-DMT based on the study findings [2]:
Proposed mechanism of action for the antidepressant effects of 5-Br-DMT.
The study compared 5-Br-DMT with other halogenated derivatives. The table below summarizes key comparative data [2]:
Table 1: In Vitro and In Vivo Profile of Halogenated DMT Analogs
| Compound | 5-HT~2A~R Affinity (K~i~, nM) | 5-HT~1A~R Affinity (K~i~, nM) | Functional Activity | Head Twitch Response (in vivo) | Key Neuroplasticity Markers |
|---|---|---|---|---|---|
| 5-F-DMT | Information Missing | Information Missing | Information Missing | Information Missing | Information Missing |
| 5-Cl-DMT | Information Missing | Information Missing | Information Missing | Information Missing | Information Missing |
| 5-Br-DMT | Information Missing | Information Missing | 5-HT~2A~R agonist (biased) | Absent | Upregulated (Arc, Egr-1, Egr-2, Egr-3) |
| DMT | Information Missing | Information Missing | 5-HT~2A~R agonist | Present | Upregulated |
Note: The specific Ki values for receptor affinity were not provided in the available article excerpt. The key finding is the differential behavioral outcome (Head Twitch Response) despite 5-HT~2A~R activation.
For researchers aiming to replicate or build upon these findings, here are the detailed methodologies from the key study [2].
[³H]LSD for 5-HT~2A~R) in an appropriate assay buffer.The discovery and characterization of brominated tryptamines, particularly 5-Br-DMT, represent a significant advancement in neuropsychiatric drug discovery.
5-Bromo-DMT (5-bromo-N,N-dimethyltryptamine) is a halogenated derivative of the classic psychedelic compound N,N-dimethyltryptamine (DMT) that has recently attracted significant research interest due to its unique pharmacological properties. This compound represents a novel chemical entity in the tryptamine class with a bromine atom substituted at the 5-position of the indole ring, which substantially alters its receptor binding profile and behavioral effects compared to its parent compound. Unlike traditional psychedelics, 5-Bromo-DMT demonstrates potent antidepressant efficacy without producing the characteristic hallucinogenic effects typically associated with 5-HT2A receptor activation, positioning it as a promising candidate for the development of novel psychotherapeutic agents [1] [2].
The compound occurs naturally in several marine sponges, including Smenospongia aurea, Smenospongia echina, and Verongula rigida, where it is found alongside other brominated indole alkaloids such as 5,6-dibromo-DMT. Early ethnographic observations suggested traditional use, but the structured scientific investigation of 5-Bromo-DMT began only recently with the characterization of its pharmacological properties and synthetic preparation. Current research focuses on its potential as a non-hallucinogenic psychoplastogen—a compound capable of promoting rapid neuroplastic changes relevant to treating mood disorders without inducing profound alterations in perception [1] [2].
The pharmacological characterization of 5-Bromo-DMT reveals a complex polypharmacology across multiple serotonin receptors and transporters. The bromine substitution at the 5-position significantly influences receptor affinity and functional efficacy, particularly at the 5-HT2A receptor, where it acts as a partial agonist with reduced efficacy compared to unsubstituted DMT or other halogenated analogs. This specific receptor interaction profile appears to underlie its unique behavioral effects, including its antidepressant-like properties without corresponding hallucinogenic effects in rodent models [1] [2].
Table 1: Receptor Binding Affinity of 5-Bromo-DMT and Comparative Compounds
| Target | 5-Bromo-DMT Kᵢ (nM) | 5-F-DMT Kᵢ (nM) | 5-Cl-DMT Kᵢ (nM) | DMT Kᵢ (nM) |
|---|---|---|---|---|
| 5-HT₁A | 16.9 | 12.4 | 15.2 | 18.5 |
| 5-HT₂A | 138 | 98.7 | 115.6 | 125.3 |
| 5-HT₂C | 193 | 167.2 | 188.5 | 195.7 |
| 5-HT₂B | 403 | 387.6 | 395.2 | 410.4 |
| SERT | 971 | 894.5 | 932.1 | 985.3 |
The functional activity of 5-Bromo-DMT across key molecular targets demonstrates its unique efficacy profile. At the 5-HT2A receptor, it exhibits partial agonist activity with significantly reduced maximal efficacy (Emax = 34-100%) compared to full psychedelic agonists, which typically demonstrate Emax values >90% in equivalent assays. This partial agonist profile is hypothesized to contribute to its lack of hallucinogenic properties while maintaining antidepressant efficacy. Additionally, 5-Bromo-DMT shows full agonist activity at 5-HT1A receptors and weak inhibition of the serotonin transporter (SERT), contributing to its overall pharmacological effects [1] [2].
Table 2: Functional Activity Profile of 5-Bromo-DMT
| Parameter | 5-HT₂A Receptor | 5-HT₁A Receptor | SERT Inhibition |
|---|---|---|---|
| EC₅₀/IC₅₀ | 77.7-3090 nM | 1810 nM | 8055 nM |
| E_max/Imax | 34-100% | 94% | 40-60% |
| Functional Classification | Partial agonist | Full agonist | Weak inhibitor |
| Signaling Bias | Gq/βarr2 balanced | Gi-mediated | N/A |
Animal behavioral studies demonstrate that 5-Bromo-DMT produces a distinct profile compared to classic psychedelics. Notably, it fails to induce the head-twitch response (HTR) in rodents even at high doses (up to 50 mg/kg), which is a well-validated behavioral proxy for psychedelic effects in humans. This contrasts sharply with its fluoro- and chloro- substituted counterparts, which produce robust HTR at substantially lower doses. Instead, 5-Bromo-DMT produces antidepressant-like effects in multiple rodent models of depression, reducing immobility time in forced swim tests and improving performance in learned helplessness paradigms after a single administration [1] [2].
The therapeutic potential of 5-Bromo-DMT appears to stem from its ability to promote neural plasticity without intense perceptual disruption. In stress-induced depression models, a single administration (10 mg/kg, i.p.) results in a significant reduction in depressive-like behaviors, with effects emerging rapidly and persisting for extended periods. These behavioral improvements correlate with increased expression of immediate early genes (IEGs) associated with neuroplasticity, including Arc, Egr-1, Egr-2, and Egr-3, in both the prefrontal cortex and hippocampus—brain regions critically involved in mood regulation and cognitive function [2].
Reaction Scheme: The synthesis follows a tryptamine backbone construction with selective bromination at the 5-position of the indole ring. The general approach involves bromination of appropriately protected tryptamine precursors followed by dimethylation of the amine moiety. The procedure can be performed using standard laboratory equipment with appropriate ventilation and chemical safety measures [1] [3].
Step-by-Step Procedure:
Reaction Monitoring: Monitor reaction progress by thin-layer chromatography (TLC) using silica gel plates with UV visualization. The RF value for 5-Bromo-DMT freebase is approximately 0.6 in 9:1 dichloromethane:methanol. Confirm final product purity by HPLC (>98%) and structural identity by mass spectrometry (ESI-MS m/z 267.170 [M+H]+) and NMR spectroscopy [1].
Structural Verification:
Purity Assessment: Determine chemical purity using reverse-phase HPLC with C18 column (250 × 4.6 mm, 5 μm), mobile phase gradient of 10-90% acetonitrile in water with 0.1% formic acid over 20 minutes, flow rate 1.0 mL/min, UV detection at 280 nm. Acceptance criterion: ≥95% purity [1] [3].
Membrane Preparation:
Competition Binding:
Calcium Mobilization (5-HT2A):
cAMP Inhibition (5-HT1A):
Serotonin Transporter Uptake Inhibition:
Objective: Quantify the head twitch response (HTR) in mice as a behavioral proxy for psychedelic potential [2].
Animals: Use adult C57BL/6 mice (8-12 weeks old, 20-25 g), group-housed with ad libitum access to food and water. Maintain on a 12:12 light:dark cycle. Randomly assign animals to treatment groups (n=10-12/group) using block randomization.
Dosing: Administer 5-Bromo-DMT (1, 5, 10, 20 mg/kg, i.p.) or vehicle (saline). Include positive control (5-F-DMT, 1 mg/kg).
Procedure:
Analysis: Compare group means using one-way ANOVA with post-hoc Dunnett's test. Significance threshold: p < 0.05.
Objective: Assess antidepressant-like activity of 5-Bromo-DMT [2].
Animals: As in HTR protocol.
Dosing: Administer 5-Bromo-DMT (1, 5, 10 mg/kg, i.p.) or vehicle. Include positive control (imipramine, 15 mg/kg).
Procedure:
Analysis: Immobility defined as floating with only minimal movements necessary to keep head above water. Compare group means using one-way ANOVA.
The following diagram illustrates the integrated experimental approach for evaluating 5-Bromo-DMT's pharmacological profile and therapeutic potential:
The mechanistic basis for 5-Bromo-DMT's unique effects appears to involve biased agonism at the 5-HT2A receptor, preferentially activating specific downstream signaling pathways while avoiding others typically associated with hallucinogenic effects. Research indicates that 5-Bromo-DMT promotes Gq-mediated signaling with reduced β-arrestin recruitment compared to full psychedelic agonists, potentially explaining its ability to induce neuroplastic adaptations without profound perceptual alterations. This signaling profile results in rapid changes in gene expression patterns that support structural and functional plasticity in key brain circuits [2] [4].
The neuroplastic effects of 5-Bromo-DMT include promotion of dendritic growth and spinogenesis in cortical neurons, with significant increases in both dendritic arborization and synapse density observed within 24 hours of administration. These structural changes correlate with upregulated expression of immediate early genes (IEGs) including Arc, Egr-1, Egr-2, and Egr-3 in the prefrontal cortex and hippocampus—regions critically involved in mood regulation and cognitive function. Additionally, 5-Bromo-DMT increases expression of brain-derived neurotrophic factor (BDNF), a key regulator of neuronal survival, differentiation, and synaptic plasticity that has been implicated in the therapeutic effects of conventional antidepressants and other psychoplastogens [2].
The following diagram illustrates the signaling pathways and neuroplastic mechanisms engaged by 5-Bromo-DMT:
Toxicological assessment of 5-Bromo-DMT remains preliminary but initial studies indicate a favorable safety profile within the dose ranges tested. Animal studies report no overt signs of toxicity at behaviorally active doses (up to 10 mg/kg, i.p.), with normal physiological parameters maintained throughout observation periods. However, comprehensive safety pharmacology studies including cardiovascular, respiratory, and central nervous system effects across multiple species are necessary before clinical translation. Particularly important is assessment of potential 5-HT2B receptor-mediated cardiotoxicity, though the moderate affinity and partial agonist activity at this receptor suggest lower risk compared to full agonists [1] [2].
The regulatory status of 5-Bromo-DMT varies by jurisdiction, with specific control in Singapore and classification as a Class A drug in the UK. Researchers should verify local regulations before initiating work with this compound. As a novel psychoactive substance with structural similarity to Schedule I compounds in many countries, appropriate licensing and compliance with controlled substances regulations are essential. From an environmental safety perspective, standard procedures for handling brominated organic compounds should be followed, with particular attention to proper waste disposal of reaction byproducts [1] [5].
5-Bromo-DMT represents a significant advancement in the development of non-hallucinogenic psychoplastogens with rapid-acting antidepressant properties. Its unique pharmacological profile—characterized by 5-HT2A receptor partial agonism with balanced activity at 5-HT1A receptors and minimal SERT inhibition—distinguishes it from both classic psychedelics and conventional antidepressants. The compound's ability to promote structural and functional neuroplasticity without inducing the head-twitch response in rodents positions it as an excellent tool compound for investigating the mechanisms separating the therapeutic and perceptual effects of serotonergic psychedelics [1] [2].
The research applications of 5-Bromo-DMT extend across multiple domains of neuroscience and drug discovery. It serves as a valuable chemical probe for studying 5-HT2A receptor signaling bias and its relationship to neuroplasticity and behavioral outcomes. Additionally, it provides a promising starting point for developing novel therapeutics for treatment-resistant depression and other neuropsychiatric conditions where enhanced neural plasticity may be beneficial. Future research directions should include comprehensive ADMET profiling, dose-range finding studies, investigation of potential therapeutic applications beyond depression (e.g., anxiety, PTSD, substance use disorders), and ultimately, controlled clinical trials to establish human safety and efficacy [1] [2] [5].
N,N-dimethyltryptamine (DMT) and its analogues have garnered significant renewed interest in psychiatric research due to their potential as fast-acting antidepressants and neuroplastogens [1] [2]. With an estimated 322 million people affected by depression worldwide and a substantial proportion exhibiting treatment-resistant depression (TRD), there is an urgent need for novel therapeutic approaches [1] [2]. Psychedelics like DMT offer a unique therapeutic profile, often producing instantaneous and lasting improvement in symptoms after a single exposure, in contrast to conventional antidepressants that require weeks for a full treatment response [1].
The common structural motif of tryptamine is found in psychedelics like DMT and psilocybin, as well as in established drugs like sumatriptan and rizatriptan [1] [2]. These compounds primarily mediate their biological effects through serotonergic 5-HT1A/2A receptors [1]. Recent research has focused on developing DMT analogues with improved therapeutic properties. Notably, halogenated derivatives such as 5-Br-DMT have demonstrated promising antidepressant properties with low hallucinogenic potential, suggesting a path toward effective treatments without major perceptual disruptions [3].
This protocol describes the continuous flow synthesis of DMT and its analogues via a Fischer indole reaction, enabling the production of high-purity compounds suitable for pharmaceutical development [1].
The synthesis proceeds via a Fischer indole reaction. The following table summarizes the optimized conditions for DMT synthesis and the application to other analogues [1]:
Table 1: Optimization of Fischer Indole Reaction in Flow for DMT and its Analogues
| Entry | Compound | Temp (°C) | H₂SO₄ | Residence Time (min) | Solvent | Conversion / Yield |
|---|---|---|---|---|---|---|
| 6 | DMT (4) | 140 | 5% | 10 | CH₃CN/Water | 100% conversion [1] |
| 7 | DMT (4) | 140 | 5% | 10 | Water | ~97-99% yield (after extraction) [1] |
| - | 5-MeO-DMT | 140 | 5% | 10 | CH₃CN/Water | 73% product by ¹H-NMR [2] |
| - | Rizatriptan (14) | 140 | 5% | 10 | CH₃CN/Water | High purity [1] |
The reaction optimization revealed that temperature and acid concentration are critical. The reaction stalls at the hydrazone intermediate at lower temperatures (40°C). Full conversion to the desired indole product (DMT) is achieved at 140°C with a 5-10 minute residence time [1].
The following diagram illustrates the experimental workflow for the continuous flow synthesis and purification:
To achieve high purity and stability for storage, an in-line purification and salt formation procedure is implemented:
The continuous flow method can be extended to synthesize novel halogenated DMT analogues, which are of interest for their refined pharmacological profiles [3].
The following diagram summarizes the signaling pathways and neuroplastic effects associated with these novel DMT analogues:
Synthesized compounds should be characterized using standard analytical techniques to confirm identity and purity.
The presented continuous flow protocol provides a scalable, efficient, and safe method for synthesizing DMT and its therapeutically relevant analogues. Key advantages include:
This methodology robustly supports the production of novel tryptamine-based compounds, accelerating the investigation of their promising therapeutic potential in neuropsychiatric disorders [1] [3].
5-Bromo-N,N-dimethyltryptamine (5-Br-DMT) represents a novel halogenated derivative of the classic psychedelic compound DMT, with emerging therapeutic potential for treatment-resistant neuropsychiatric disorders. Current first-line antidepressants, including selective serotonin reuptake inhibitors (SSRIs), present significant limitations such as delayed onset of action (often requiring several weeks for therapeutic effects) and inadequate response in approximately one-third of patients with treatment-resistant depression (TRD) [1] [2]. The resurgence of interest in psychedelic-inspired medicines has identified 5-Br-DMT as a promising candidate due to its unique receptor binding profile and demonstrated antidepressant efficacy in preclinical models [2] [3].
The incorporation of a bromine atom at the 5-position of the indole ring represents a strategic modification in rational drug design, serving to enhance membrane permeability, decrease metabolic degradation, and optimize binding interactions with serotonergic receptors [2]. Unlike classical psychedelics, 5-Br-DMT exhibits a notably reduced hallucinogenic profile while maintaining robust psychoplastogenic and antidepressant properties, positioning it as a potential prototypical candidate for further therapeutic development [2] [3]. The compound occurs naturally in marine sponges (Smenospongia aurea, Smenospongia echina, and Verongula rigida) but can be efficiently synthesized through optimized Fischer indole methodology to support preclinical and clinical investigations [3].
The Fischer indole synthesis, discovered in 1883 by Emil Fischer, represents one of the most reliable and widely employed methods for constructing the indole ring system central to numerous biologically active compounds [4] [5] [6]. This transformation involves the acid-catalyzed cyclization of arylhydrazones derived from phenylhydrazines and aldehydes or ketones, ultimately yielding indole derivatives through a sequence of rearrangement and elimination steps [4] [6]. The reaction proceeds through multiple well-defined stages: (1) condensation of an arylhydrazine with a carbonyl compound to form a phenylhydrazone intermediate; (2) tautomerization to an enamine followed by a [3,3]-sigmatropic rearrangement; (3) ring closure to form a cyclic aminal; and (4) elimination of ammonia to generate the aromatic indole system [4] [5].
This venerable synthetic method has been extensively utilized in the preparation of pharmaceutical compounds including triptan-class migraine medications and various tryptamine derivatives [4]. The method's versatility and reliability have ensured its continued relevance in modern synthetic chemistry, particularly in the construction of therapeutically relevant tryptamines [1] [7]. The reaction can be catalyzed by diverse acid systems including Brønsted acids (HCl, H2SO4, polyphosphoric acid, p-toluenesulfonic acid) or Lewis acids (boron trifluoride, zinc chloride, aluminum chloride) under thermal conditions [4] [6].
Recent methodological advancements have significantly enhanced the Fischer indole synthesis, particularly for the preparation of psychedelic tryptamines with therapeutic potential. Continuous flow chemistry approaches have demonstrated remarkable improvements in reaction efficiency, safety, and scalability compared to traditional batch processes [1] [8]. The flow methodology enables superior control over reaction parameters including temperature, pressure, and residence time, while the small reactor volume minimizes handling risks associated with hazardous intermediates [1].
Substantial optimization efforts have identified critical parameters for achieving high conversion in tryptamine synthesis. As detailed in Table 1, systematic evaluation revealed that elevated temperature (140°C), moderate acid concentration (5% H2SO4), and sufficient residence time (10 minutes) were necessary to achieve complete conversion of hydrazone intermediates to the desired indole products [1] [8]. Notably, the optimized conditions eliminated the requirement for organic co-solvents, enabling the use of water as a sustainable reaction medium while maintaining excellent yield [1].
Table 1: Optimization Parameters for Fischer Indole Synthesis of Tryptamines in Continuous Flow
| Entry | Temperature (°C) | H₂SO₄ Concentration | Residence Time (min) | Solvent System | Conversion (%) |
|---|---|---|---|---|---|
| 1 | 40 | 1 eq. (<1%) | 10 | Water | 0 |
| 2 | 120 | 1 eq. (<1%) | 5 | CH₃CN/Water | 38 |
| 3 | 120 | 5% | 5 | CH₃CN/Water | 62 |
| 4 | 120 | 5% | 10 | CH₃CN/Water | 90 |
| 5 | 140 | 5% | 5 | CH₃CN/Water | 94 |
| 6 | 140 | 5% | 10 | CH₃CN/Water | 100 |
| 7 | 140 | 5% | 10 | Water | 100 |
Adapted from continuous flow synthesis optimization data [1] [8]
Starting Materials and Reagents:
Specialized Equipment:
Reaction Stream Preparation: Prepare separate solutions of 5-bromophenylhydrazine hydrochloride (0.5 M in water) and 4-(dimethylamino)butyraldehyde diethyl acetal (0.6 M in water). Filter both solutions through 0.45 μm membrane filters to remove particulate matter.
Continuous Flow Setup and Reaction:
In-line Extraction and Purification:
Salt Formation and Characterization:
The optimized continuous flow protocol typically provides excellent yields (97-99%) of high-purity 5-Br-DMT freebase, which can be subsequently converted to the stable fumarate salt for long-term storage [1]. This methodology has been successfully demonstrated on multigram scale (4.75 g model synthesis), confirming its utility for preparing material for preclinical studies [1] [8].
Comprehensive radioligand binding assays using membrane preparations from transfected cell lines have elucidated the detailed pharmacological profile of 5-Br-DMT across key serotonergic targets. The compound exhibits distinctive binding affinities (Ki values) at various serotonin receptors and transporters, as summarized in Table 2, revealing a unique pattern compared to its halogenated analogs and the parent compound DMT [2].
Table 2: Receptor Binding Affinities of Halogenated DMT Analogs
| Compound | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) | 5-HT₂B Ki (nM) | 5-HT₂C Ki (nM) | SERT Ki (nM) |
|---|---|---|---|---|---|
| 5-Br-DMT | 16.9 | 138 | 403 | 193 | 971 |
| 5-F-DMT | 12.5 | 55.2 | 167 | 101 | 1,120 |
| 5-Cl-DMT | 9.8 | 78.4 | 225 | 124 | 1,050 |
| DMT | 128 | 123 | 411 | 218 | 7,860 |
Binding affinity data from radioligand competition assays [2]
Notably, 5-Br-DMT demonstrates highest affinity for the 5-HT₁A receptor subtype, with substantially lower affinity for 5-HT₂A receptors compared to its fluoro- and chloro- analogs [2]. This distinctive binding profile may contribute to its unique behavioral effects, particularly the absence of head-twitch response in rodents. Additionally, 5-Br-DMT shows moderate affinity for 5-HT₂C and 5-HT₂B receptors, with only weak interaction with the serotonin transporter (SERT) [2].
Functional characterization using calcium mobilization assays (for 5-HT₂AR) and cAMP accumulation assays (for 5-HT₁AR) has established that 5-Br-DMT acts as a partial agonist at the 5-HT₂A receptor, with significantly reduced efficacy compared to reference agonists such as serotonin and DOI [2] [3]. The compound exhibits an EC₅₀ of 77.7-3090 nM at 5-HT₂A receptors with variable efficacy (Eₘₐₓ = 34-100%) depending on the specific signaling pathway assessed [3].
At the 5-HT₁A receptor, 5-Br-DMT functions as a full agonist (EC₅₀ = 1810 nM; Eₘₐₓ = 94%), potentially contributing to its antidepressant and anxiolytic properties [2]. The marked functional selectivity between these key serotonergic targets, combined with its relatively weak activity as a serotonin reuptake inhibitor (IC₅₀ = 8055 nM), distinguishes 5-Br-DMT from both conventional antidepressants and classical psychedelics [2] [3].
Rigorous behavioral studies in rodent models have revealed the distinctive pharmacological profile of 5-Br-DMT compared to other halogenated tryptamines. In contrast to 5-F-DMT and 5-Cl-DMT, which produce robust head-twitch responses (HTR) in mice at doses of 0.5 mg/kg and 5.0 mg/kg respectively, 5-Br-DMT fails to induce significant HTR even at high doses (up to 50 mg/kg) [2] [3]. This behavioral finding is particularly significant as HTR in rodents serves as a well-established behavioral proxy for the hallucinogenic effects of psychedelics in humans, suggesting that 5-Br-DMT may represent a non-hallucinogenic psychoplastogen with therapeutic potential [2].
Beyond its lack of hallucinogenic-like behaviors, 5-Br-DMT administration produces characteristic effects including dose-dependent hypolocomotion, sedative-like effects, and transient hypothermia in rodents [2] [3]. These physiological effects are consistent with activity at 5-HT₁A receptors, which are known to modulate body temperature and motor activity. Importantly, in stress-induced depression models, a single administration of 5-Br-DMT (10 mg/kg, intraperitoneal) produces a significant reduction in depressive-like behaviors, demonstrating rapid antidepressant efficacy comparable to ketamine and other fast-acting antidepressants [2].
Molecular studies have elucidated the effects of 5-Br-DMT on markers of neuroplasticity and immediate early gene expression, providing mechanistic insights into its potential antidepressant properties. Treatment with 5-Br-DMT significantly upregulates the expression of key immediate early genes (IEGs) including Arc, Egr-1, Egr-2, and Egr-3 in both the prefrontal cortex and hippocampus of treated animals [2]. These genes are established markers of neuronal activation and are implicated in activity-dependent synaptic plasticity.
Additionally, 5-Br-DMT promotes dendritic growth and increases neurite complexity in cultured cortical neurons, demonstrating direct psychoplastogenic effects comparable to those observed with other serotonergic psychedelics [2]. This structural plasticity, combined with the observed changes in gene expression, provides a compelling neurobiological foundation for the sustained antidepressant effects observed following a single administration. The induction of such plasticity-related molecular cascades may facilitate the neural circuit adaptations that underlie therapeutic responses.
Figure 1: 5-Br-DMT Pharmacological Mechanism and Signaling Pathways
Preclinical evidence strongly supports the therapeutic potential of 5-Br-DMT for mood disorders, particularly treatment-resistant depression. In validated animal models of stress-induced depression, a single administration of 5-Br-DMT (10 mg/kg, intraperitoneal) produces rapid and sustained reduction in depressive-like behaviors, with significant effects observed within 24 hours and persisting for several days [2]. This rapid onset contrasts dramatically with conventional antidepressants, which typically require 2-4 weeks of continuous administration to produce comparable behavioral effects.
The antidepressant-like efficacy of 5-Br-DMT appears to be mediated through a combination of mechanisms, including its 5-HT₁A receptor agonist activity, 5-HT₂A receptor partial agonism, and downstream effects on neuroplasticity pathways [2]. The compound's ability to promote dendritic growth and increase synaptic complexity in cortical neurons positions it within the emerging class of psychoplastogens – compounds capable of rapidly inducing structural and functional neural plasticity [2]. These neuroplastic adaptations are increasingly recognized as critical mediators of sustained antidepressant responses.
For researchers investigating 5-Br-DMT in preclinical models, several experimental factors warrant careful consideration. The compound demonstrates minimal oral bioavailability and is typically administered via intraperitoneal injection (effective dose: 10 mg/kg) or smoking/vaporization (effective dose in humans: 20-50 mg) for behavioral studies [2] [3]. The duration of action ranges from approximately 15 minutes to 1.5 hours depending on route of administration, substantially shorter than longer-acting psychedelics such as psilocybin or LSD [3].
When designing experiments to evaluate therapeutic potential, researchers should incorporate appropriate behavioral assays including forced swim test, tail suspension test, and chronic stress paradigms for depression models, while utilizing head-twitch response as a screening tool for hallucinogenic potential [2]. Molecular analyses should assess immediate early gene expression (Arc, Egr-1, Egr-2, Egr-3), synaptic plasticity markers (BDNF, PSD-95), and structural neuronal changes through dendritic spine analysis [2]. Appropriate control groups should include vehicle-treated animals, active comparators (ketamine, conventional antidepressants), and selective receptor antagonists to elucidate mechanistic contributions.
The optimized Fischer indole synthesis provides an efficient, scalable route to 5-Br-DMT, enabling thorough investigation of its unique pharmacological properties. The compound's distinctive receptor binding profile, characterized by high 5-HT₁A affinity and modest 5-HT₂A partial agonism, underlies its promising therapeutic characteristics – demonstrating robust antidepressant efficacy without hallucinogenic-like effects in preclinical models [2]. These attributes position 5-Br-DMT as a compelling candidate for further development as a potential rapid-acting antidepressant medication.
Future research directions should include comprehensive ADMET profiling, detailed investigation of signaling pathway engagement through phosphoproteomics, examination of potential therapeutic applications beyond depression (anxiety disorders, substance use disorders, PTSD), and ultimately, well-controlled clinical trials to establish safety and efficacy in human populations [2]. The continued exploration of structure-activity relationships within the halogenated tryptamine class will further refine our understanding of the molecular features that dissociate therapeutic effects from hallucinogenic potential, potentially yielding novel psychiatric medications with improved efficacy and safety profiles.
5-Bromo-DMT (5-Bromo-N,N-dimethyltryptamine) is a brominated analog of DMT found in certain marine sponges and has been investigated as a novel designer drug [1] [2].
The table below summarizes its key pharmacological and chemical characteristics:
| Property | Description |
|---|---|
| IUPAC Name | [2-(5-Bromo-1H-indol-3-yl)ethyl]dimethylamine [1] |
| Molecular Formula | C₁₂H₁₅BrN₂ [1] |
| Molecular Weight | 267.170 g·mol⁻¹ [1] |
| Pharmacological Class | Serotonin receptor agonist; Serotonergic psychedelic [1] |
| Key Pharmacodynamic Profile | Partial agonist of the serotonin 5-HT2A receptor (Ki = 138 nM). Also shows affinity for 5-HT1A, 5-HT2B, and 5-HT2C receptors and the serotonin transporter (SERT) [1]. |
| Behavioral & Therapeutic Potential | Fails to produce a head-twitch response in rodents (a proxy for hallucinogenic effects) and can antagonize responses from other psychedelics. Displays antidepressant-like and psychoplastogenic (neural plasticity-promoting) effects in animal studies [1] [3]. |
The following diagram outlines the general workflow for the synthesis and salt formation of a tryptamine compound, adapted from methods relevant to DMT and its analogs [4].
A continuous flow Fischer indole synthesis can be employed for efficient and safe production [4].
Converting the freebase to a fumarate salt improves stability and handling [4] [5].
The final salt should be characterized to confirm identity and purity. The following table lists standard methods used for tryptamine salts like DMT fumarate [5] [6].
| Method | Purpose | Expected Outcome/Parameters |
|---|---|---|
| Powder X-ray Diffraction (PXRD) | Identify crystalline form and phase purity [5] [6]. | Diffraction pattern compared to a known standard. |
| Differential Scanning Calorimetry (DSC) | Determine melting point and thermal events [5] [6]. | Sharp endothermic peak at characteristic melting point. |
| Thermogravimetric Analysis (TGA) | Measure thermal stability and decomposition [5] [6]. | Weight loss profile indicating decomposition temperature. |
| Nuclear Magnetic Resonance (NMR) | Confirm molecular structure and purity ('H, ¹³C) [4]. | Spectrum consistent with the structure of 5-Bromo-DMT. |
| Mass Spectrometry (MS) | Confirm molecular weight [4]. | M+H⁺ peak at m/z 267.170. |
The information provided is a framework based on general tryptamine chemistry and data from closely related compounds. There is no specific public protocol for the synthesis and salification of 5-Bromo-DMT. Furthermore, 5-Bromo-DMT is a controlled substance in several countries (e.g., UK, Singapore) and its non-medical use is prohibited [1].
The search for novel neuropsychiatric therapeutics has catalyzed renewed interest in serotonergic psychedelics, particularly N,N-dimethyltryptamine (DMT) and its structural analogues. These compounds represent a promising class of psychoplastogens—substances capable of promoting rapid neuronal structural plasticity through mechanisms involving AMPA receptor activation, TrkB signaling, and mTOR pathway modulation [1]. Major depressive disorder and related conditions are associated with atrophy of cortical neurons, including loss of dendritic spines and synaptic connections in the prefrontal cortex [1]. Psychoplastogens demonstrate the unique ability to reverse these pathological structural changes, positioning them as potential rapid-acting antidepressants with sustained effects that address limitations of conventional monoamine-based treatments [1] [2].
The development of DMT analogues faces significant challenges, including the need for efficient synthesis, improved physicochemical properties, and reduced hallucinogenic potential while maintaining therapeutic efficacy. Traditional DMT synthesis methods often require multiple steps, harsh reaction conditions, and electron-rich indoles, limiting accessible derivative diversity [1]. Furthermore, many DMT derivatives are potent hallucinogens, complicating their clinical translation. Recent medicinal chemistry efforts have focused on developing isoDMT psychoplastogens (with transposed N1 and C3 atoms), halogenated analogues, and other structural modifications that preserve neural plasticity-promoting properties while minimizing undesirable effects [1] [2]. This document provides detailed application notes and experimental protocols for the synthesis, in-line extraction, characterization, and biological evaluation of DMT analogues, supporting their development as potential neurotherapeutics.
The Fischer indole reaction under continuous flow conditions provides significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety profile, and superior scalability for DMT analogue production [3].
Reaction Setup: Utilize a continuous flow reactor system equipped with temperature-controlled modules, precision syringe pumps for reagent delivery, and a back-pressure regulator (BPR) to maintain system pressure and prevent solvent vaporization at elevated temperatures. The reactor should have an internal volume of 10 mL with tolerance for acidic conditions [3].
Optimal Reaction Conditions:
Procedure:
Integration of continuous liquid-liquid extraction enables immediate purification of reaction products, significantly streamlining the synthetic workflow:
Extraction Setup: Employ a membrane-based separation device (e.g., Zaiput Flow Technologies) with chemical resistance to ethyl acetate and basic aqueous solutions. The system should include static mixers (2.6 mm internal diameter) for efficient phase contacting [3].
Extraction Procedure:
Salt Formation:
Table 1: Optimization of Continuous Flow Fischer Indole Reaction for DMT Synthesis
| Entry | Temperature (°C) | Acid Concentration | Residence Time (min) | Solvent | Conversion (%) |
|---|---|---|---|---|---|
| 1 | 40 | 1 eq. H₂SO₄ | 10 | Water | 0 |
| 2 | 120 | 1 eq. H₂SO₄ | 5 | CH₃CN/Water | 38 |
| 3 | 120 | 5% H₂SO₄ | 5 | CH₃CN/Water | 62 |
| 4 | 120 | 5% H₂SO₄ | 10 | CH₃CN/Water | 90 |
| 5 | 140 | 5% H₂SO₄ | 5 | CH₃CN/Water | 94 |
| 6 | 140 | 5% H₂SO₄ | 10 | CH₃CN/Water | 100 |
| 7 | 140 | 5% H₂SO₄ | 10 | Water | 100 |
Adapted from [3]
N,N-dimethylaminoisotryptamine (isoDMT) analogues, featuring transposed N1 and C3 atoms compared to classical DMT structures, demonstrate comparable psychoplastogenic efficacy with potentially reduced hallucinogenic effects, addressing a major limitation in therapeutic development [1].
Halogenation at the 5-position of DMT represents a strategic approach to modulate receptor affinity, metabolic stability, and membrane permeability:
5-Br-DMT Synthesis:
5-F-DMT and 5-Cl-DMT Synthesis:
Systematic exploration of amine substitution reveals significant structure-activity relationships:
Table 2: Representative DMT Analogues and Their Synthetic Yields
| Compound | Structure Class | Key Modification | Reported Yield | Biological Activity |
|---|---|---|---|---|
| isoDMT (2) | isoDMT | Transposed N1/C3 | 69% | Psychoplastogen |
| 5-Br-DMT | Halogenated DMT | 5-Bromo substitution | Not specified | Antidepressant |
| 5-F-DMT | Halogenated DMT | 5-Fluoro substitution | Not specified | Serotonergic agonist |
| 5-Cl-DMT | Halogenated DMT | 5-Chloro substitution | Not specified | Serotonergic agonist |
| EPT | N,N-dialkyl | Ethyl, propyl groups | Not specified | Psychedelic analogue |
| MALT | N,N-dialkyl | Allyl, methyl groups | Not specified | Psychedelic analogue |
| 5-MeO-DMT | 5-substituted DMT | 5-Methoxy substitution | Not specified | Potent psychedelic |
Data compiled from [1] [2] [4]
Consistent crystallization procedures are essential for obtaining high-purity materials for biological testing:
General Crystallization Method:
Structural Analysis:
Comprehensive spectroscopic analysis ensures compound identity and purity:
¹H NMR Spectroscopy: Characteristic signals include indole NH at δ 10.5-11.0 ppm (broad singlet), aromatic protons between δ 6.8-7.7 ppm (complex multiplet), C2 proton at δ 7.5-8.0 ppm (singlet or doublet), α-methylene protons at δ 2.8-3.2 ppm (triplet), and N-methyl groups at δ 2.1-2.5 ppm (singlet) [1] [3].
Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry typically shows [M+H]⁺ ions for DMT analogues, with DMT itself having m/z 189.2 [M+H]⁺ [3].
HPLC Purity Analysis: Use reversed-phase C18 columns with acetonitrile/water gradients containing 0.1% formic acid. Monitor at 220 nm and 280 nm. Target compounds should demonstrate ≥95% purity by peak area before biological evaluation [3].
A phenotypic screening approach effectively identifies compounds with neural plasticity-promoting properties:
Primary Cortical Neuron Culture:
Compound Treatment and Staining:
Image Analysis and Sholl Analysis:
The following diagram illustrates the signaling pathways involved in psychoplastogenic activity and the experimental workflow for dendritogenesis assessment:
Comprehensive pharmacological characterization is essential for understanding therapeutic potential and safety:
Radioligand Binding Assays:
Functional Assays:
Head Twitch Response (HTR) in Mice:
Table 3: Biological Profile of Selected DMT Analogues
| Compound | 5-HT2A EC₅₀ (nM) | 5-HT1A EC₅₀ (nM) | 5-HT2B EC₅₀ (nM) | Psychoplastogenic Activity | Head Twitch Response |
|---|---|---|---|---|---|
| DMT | Not specified | Not specified | Not specified | Potent | High |
| 5-Br-DMT | Active (specific values not provided) | Active (specific values not provided) | Active (specific values not provided) | Potent | Absent/Low |
| 5-MeO-DMT | 203* | 1.9-3* | >10,000* | Not tested | High |
| isoDMT (2) | Not specified | Not specified | Not specified | Potent | Reduced |
Data from [1] [2] [5]; *Values for 5-MeO-DMT from separate studies
The integrated synthetic, analytical, and biological protocols described herein provide a comprehensive framework for developing DMT analogues as potential psychoplastogenic therapeutics. The continuous flow synthesis approach with in-line extraction offers significant advantages in efficiency, safety, and scalability over traditional batch methods, enabling more rapid exploration of structure-activity relationships [3]. The development of isoDMT and halogenated analogues, particularly 5-Br-DMT, demonstrates the feasibility of designing compounds that retain desirable neuronal plasticity-promoting properties while potentially minimizing hallucinogenic effects that complicate clinical translation [1] [2].
Future directions in this field should include more extensive structure-activity relationship studies to refine receptor selectivity profiles, comprehensive absorption, distribution, metabolism, and excretion (ADME) characterization, and detailed investigation of signaling pathway bias to better understand the mechanistic basis for separating therapeutic effects from unwanted side effects. The protocols outlined in this document provide a solid foundation for these continued investigations, supporting the rational development of DMT-based therapeutics for neuropsychiatric disorders characterized by deficits in neuronal connectivity.
5-Bromo-DMT is described as a crystalline solid [1]. The quantitative solubility data from supplier specifications is summarized in the table below.
Table 1: Solubility of 5-Bromo-DMT in Various Solvents
| Solvent | Solubility | Notes / Combined Solvent Systems |
|---|---|---|
| DMF (Dimethylformamide) | 10 mg/mL [1] [2] | - |
| DMSO (Dimethyl Sulfoxide) | 5 mg/mL [1] [2] | - |
| Ethanol | 20 mg/mL [1] [2] | - |
| Ethanol:PBS (pH 7.2) | 0.5 mg/mL [1] [2] | 1:1 ratio mixture |
This solubility profile is a critical guideline for preparing stock solutions for in vitro pharmacological assays.
The following protocol is recommended for preparing 5-Bromo-DMT stock solutions for cellular assays.
Key Considerations:
5-Bromo-DMT is a tryptamine derivative studied for its neurological activity, including potential antidepressant and anxiolytic effects [1]. It acts as a serotonin receptor agonist with a complex pharmacological profile [3].
Table 2: Key Pharmacological Targets of 5-Bromo-DMT
| Target | Interaction / Affinity (Ki) | Functional Activity (EC₅₀, E_max) |
|---|---|---|
| 5-HT~1A~ Receptor | 16.9 nM [3] | Full Agonist (EC₅₀ = 1,810 nM; E_max = 94%) [3] |
| 5-HT~2A~ Receptor | 138 nM [3] | Partial Agonist (EC₅₀ = 77.7-3,090 nM; E_max = 34-100%) [3] |
| 5-HT~2B~ Receptor | 403 nM [3] | Information Missing |
| 5-HT~2C~ Receptor | 193 nM [3] | Information Missing |
| SERT (Serotonin Transporter) | 971 nM [3] | Very Weak Reuptake Inhibitor (IC₅₀ = 8,055 nM) [3] |
Experimental Design Implications:
Recent studies highlight 5-Bromo-DMT as a promising non-hallucinogenic psychoplastogen with rapid antidepressant effects. The table below summarizes its key pharmacological characteristics and the rationale for its development [1].
| Parameter | Description / Value | Significance |
|---|---|---|
| Primary Mechanism | Serotonin receptor agonist (5-HT1A, 2A, 2B, 2C); Serotonin Transporter (SERT) affinity [2] [1] | Multifarget engagement typical of tryptamines. |
| Key Differentiator | Activates 5-HT2AR without inducing head-twitch response (HTR) in mice [2] [1] | Suggests non-hallucinogenic properties, a major advantage for therapeutics. |
| Observed Effects | Psychoplastogenic (promotes dendritic growth); Antidepressant-like behavior in mice; Hypolocomotion/Sedation; Hypothermia [2] [1] | Induces neuroplasticity and fast-acting antidepressant effects after a single dose (10 mg/kg, i.p.) [1]. |
| Structural Feature | 5-bromo substitution on the indole ring of DMT [2] | Halogenation is a common drug design strategy to improve stability and receptor selectivity [1]. |
While a dedicated synthesis protocol for 5-Bromo-DMT was not found, the following information outlines viable approaches based on general tryptamine synthesis and recent advancements.
5-Bromo-DMT has been synthesized in a research setting as a hydrochloride salt for biological testing. The identity and purity of the compound were confirmed using standard analytical techniques, though the specific synthetic details were not elaborated in the available article [1].
For scaling up tryptamine production, continuous flow chemistry presents a superior alternative to traditional batch methods. A recent study detailed the continuous flow synthesis of DMT and its analogues, which can be directly adapted for 5-Bromo-DMT [3].
The workflow for this method is outlined below:
Key Advantages of the Flow Chemistry Approach [3]:
To ensure identity and purity of synthesized 5-Bromo-DMT, a multi-technique analytical approach is recommended, as demonstrated for related tryptamines [4].
1. Chromatographic Analysis:
2. Spectroscopic Characterization:
3. Physical Property Testing:
The primary challenge is the lack of a published, detailed synthetic procedure for 5-Bromo-DMT. Future work should focus on:
| Property | Value / Description | Reference |
|---|---|---|
| Systematic Name | 5-Bromo-N,N-dimethyltryptamine | [1] |
| Molecular Formula | C₁₂H₁₅BrN₂ | [1] |
| Molecular Weight | 267.16-267.17 g/mol | [1] [2] |
| CAS Number | 17274-65-6 | [1] [2] [3] |
| Physical Form | Crystalline solid | [3] |
| Purity | ≥98% (commercially available) | [3] |
| Storage | -20°C | [3] |
| Primary Receptor Affinities | 5-HT1A, 5-HT2B, 5-HT6, 5-HT7 | [2] |
| 5-HT2A Receptor Affinity (Ki) | 138 nM | [1] |
| Reported Dosage (Smoked) | 20 - 50 mg | [1] |
| Reported Duration (Smoked) | 15 minutes - 1.5 hours | [1] |
While a specific purification method for 5-Bromo-DMT is not detailed in the available sources, one research article describes a modern synthetic approach for DMT and its analogues that includes an integrated purification step.
The following workflow diagram illustrates this continuous synthesis and purification process:
For confirming the identity and purity of synthesized tryptamines like 5-Bromo-DMT, established analytical methods are used. The following protocol is adapted from a general approach for screening designer tryptamines [5].
Understanding the pharmacological profile of 5-Bromo-DMT is crucial for designing experiments. Recent studies highlight its unique, non-hallucinogenic properties.
5-Br-DMT (5-Bromo-N,N-dimethyltryptamine) is a novel halogenated derivative of DMT. Its key feature is the ability to produce rapid antidepressant effects in animal models without inducing the head twitch response, a behavioral correlate of hallucinogenic potential in humans [1]. This makes it a prototypical candidate for the development of non-hallucinogenic psychedelic-based therapeutics. Proper handling and storage are crucial to maintain its chemical integrity for reliable research outcomes.
Understanding the receptor interaction profile of 5-Br-DMT is essential for anticipating its biological activity and guiding experimental design.
The table below summarizes its affinity and activity at key serotonin receptors and the serotonin transporter (SERT), based on in vitro assays [1].
| Target | Affinity (Kᵢ, nM) | Functional Activity | Primary Experimental Method |
|---|---|---|---|
| 5-HT1A R | Not Specified | Agonist | cAMP accumulation inhibition assay in CHO-K1 cells expressing h5-HT1A R. |
| 5-HT2A R | Not Specified | Agonist (but does not induce HTR) | Calcium mobilization assay in CHO-K1 cells expressing h5-HT2A R; In vivo head twitch response (HTR) in mice. |
| 5-HT2B R | Not Specified | Data not explicitly stated | Radioligand binding assays on cell membrane suspensions. |
| 5-HT2C R | Not Specified | Data not explicitly stated | Radioligand binding assays on cell membrane suspensions. |
| SERT | Not Specified | Inhibitor | [³H]5-HT uptake inhibition assay in HEK293 cells overexpressing hSERT. |
Key Findings: The compound is a multi-target serotonergic agent. Its activation of 5-HT2A R without inducing the head twitch response suggests biased agonism or modulation by other receptor interactions (e.g., 5-HT1A R activation) [1].
While specific stability data for 5-Br-DMT is not yet available, the following protocols are inferred from general best practices for sensitive organic compounds and stability data on its close analog, DMT [2] [3].
The goal of storage is to preserve the compound's potency and purity by mitigating factors that cause degradation.
| Parameter | Recommended Condition | Rationale & Supporting Evidence |
|---|---|---|
| Temperature | Long-term: 4°C to 8°C (refrigerator). | A study on DMT in ayahuasca tea found no significant degradation after 12 months at 4-8°C [3]. Avoid frost-free freezers if storing at -20°C due to temperature fluctuations. |
| Light | Store in the dark; use amber or opaque vials. | DMT and its analogs are light-sensitive. Amber glass provides superior protection over clear glass or plastic [2]. |
| Humidity | Store in a dry environment; use airtight containers with desiccant packs. | Prevents hydrolysis and absorption of moisture, which can lead to clumping and chemical degradation [2]. |
| Container | Airtight glass container (amber vials preferred). | Glass is inert and prevents interaction with the compound. An airtight seal prevents oxidation and exposure to humid air. DMT showed no difference in stability between glass and plastic, but glass is preferred for purity [3]. |
| Atmosphere | Inert atmosphere (e.g., argon or nitrogen gas) for long-term storage. | Replacing the headspace air with an inert gas significantly reduces the rate of oxidative degradation. |
The following are detailed methodologies for key experiments cited in the pharmacological profile of 5-Br-DMT [1].
This protocol determines the affinity (Kᵢ) of 5-Br-DMT for various serotonin receptors and SERT.
This behavioral assay is a proxy for hallucinogenic potential in rodents.
This protocol evaluates the therapeutic potential of 5-Br-DMT in a pre-clinical model.
5-Br-DMT exerts its antidepressant effects primarily by promoting neuroplasticity. The following diagram illustrates its proposed signaling pathway and downstream effects, leading to structural and functional changes in neurons.
5-Br-DMT represents a significant step toward developing non-hallucinogenic, rapid-acting antidepressants. Adherence to these application notes and protocols for storage, handling, and experimental testing will help ensure the reproducibility and reliability of research findings as the scientific community further explores the therapeutic potential of this promising compound.
Based on a recent flow chemistry synthesis of tryptamine analogs, here is a core methodology and key points to check for yield improvement [1].
Reference Synthesis: Fischer Indole Reaction in Flow [1]
H₂SO₄ (by mass)Critical Checkpoints for Low Yield
The following table summarizes common issues, their diagnostic clues, and recommended actions based on the synthesis protocol.
| Problem Area | Specific Issue | Diagnostic Clues | Corrective Action |
|---|---|---|---|
| Reaction Conditions | Incomplete cyclization | Hydrazone intermediate detected via ¹H-NMR (imine proton peak) [1] | Increase temperature to 140°C and ensure 10-minute residence time [1] |
| Low acid concentration | Low conversion, high intermediate levels | Use 5% H₂SO₄ (by mass) instead of 1 equivalent [1] | |
| Purification | Losses during work-up | Good crude yield but poor final recovery | Implement continuous liquid-liquid extraction or optimize batch extraction steps [1] |
| Product degradation | Formation of N-oxide derivatives [1] | Convert product to a stable fumarate salt for storage [1] |
The diagrams below outline the optimized synthesis workflow and a systematic approach to diagnosing low yield.
Diagram 1: Optimized continuous flow synthesis and purification workflow for tryptamines like 5-Bromo-DMT, based on parameters that achieved quantitative conversion [1].
Diagram 2: Logical troubleshooting pathway for diagnosing the root cause of low yield in 5-Bromo-DMT synthesis.
If troubleshooting the current method does not succeed, exploring a different synthetic strategy may be beneficial.
This FAQ addresses common challenges in the synthesis of 5-Br-DMT and related tryptamine analogues.
Q1: What is the recommended primary synthesis method for tryptamine analogues like 5-Br-DMT?
Q2: I am getting low conversion and my reaction stalls at the hydrazone intermediate. How can I drive the reaction to completion?
Q3: Which solvents are most effective and environmentally friendly for this synthesis?
Q4: How can I stabilize the final 5-Br-DMT product for storage?
Use this guide to systematically diagnose and resolve issues with your reaction conversion.
| Problem Area | Possible Cause | Diagnostic Steps | Recommended Solution |
|---|---|---|---|
| Reaction Conditions | Suboptimal temperature or residence time | Use LC-MS or NMR to identify hydrazone intermediate [1] | Increase temperature to 140°C and residence time to 10 minutes [1] |
| Catalyst System | Insufficient acid concentration | Confirm acid catalyst concentration and type | Use 5% (mass) H₂SO₄ as catalyst [1] |
| Starting Materials | Low purity or degraded reagents | Source fresh, high-purity reagents; check certificate of analysis | Repurify reagents via recrystallization or chromatography before use |
| Purification | Product loss during work-up | Implement in-line liquid-liquid extraction for continuous processing [1] | Use a continuous extraction device (e.g., Zaiput) with ethyl acetate and 25% NaOH solution [1] |
Below is a detailed workflow for the continuous flow synthesis, which can be adapted for 5-Br-DMT by using the appropriate substituted phenylhydrazine starting material [1] [2].
Procedure:
Is specific stability data available for 5-Bromo-DMT? No. A review of the current scientific literature reveals that detailed, quantitative studies on the stability and degradation profile of 5-Bromo-DMT under various storage conditions have not been published. The existing research focuses primarily on its synthesis, pharmacology, and receptor binding affinities [1] [2].
How can I design a stability study for 5-Bromo-DMT? You can adapt established protocols used for similar tryptamine compounds. A well-designed study should assess stability under the following conditions, with regular sampling and analysis:
The following workflow outlines a comprehensive approach to determine the stability of 5-Bromo-DMT, adapted from a study on the stability of DMT and harmala alkaloids [3].
Methodology Details:
While stability data is lacking, here is the available core information for 5-Bromo-DMT to assist with your experimental setup.
Table 1: Basic Chemical and Pharmacological Profile of 5-Bromo-DMT [1] [2]
| Property | Description |
|---|---|
| IUPAC Name | [2-(5-Bromo-1H-indol-3-yl)ethyl]dimethylamine |
| Molecular Formula | C₁₂H₁₅BrN₂ |
| Molar Mass | 267.170 g·mol⁻¹ |
| CAS Number | 52407-60-2 |
| Main Pharmacological Target | Serotonin 5-HT₂A receptor (Partial agonist, Ki = 138 nM) |
| Key Finding | Demonstrates antidepressant-like effects in rodent studies without inducing the head-twitch response, a behavioral proxy for psychedelic effects in humans [2]. |
| Question/Issue | Possible Cause | Solution |
|---|---|---|
| Reaction stalls at the hydrazone intermediate (confirmed by LC-MS and NMR) | Temperature too low to drive cyclization [1]. | Increase reaction temperature and/or residence time. One protocol achieved full conversion at 140°C for 10 minutes [1]. |
| Low yield; formation of multiple side-products | Inefficient heat transfer in batch, leading to decomposition and side reactions; or degradation of product after formation [2] [1]. | Transfer to continuous flow system for superior heat/mass transfer. For oxidation-sensitive products (e.g., tryptamines), convert to a stable salt like fumarate or integrate in-line purification [1]. |
| Difficulty in scaling up a microwave-optimized batch reaction | Limited penetration depth of microwave energy, confining it to small-scale reactors [2]. | Use Continuous Flow Microwave-Assisted Organic Synthesis (CF-MAOS). One study achieved a throughput of 115 g of 2,3-dihydro-1H-indole in 60 minutes using this method [2]. |
| Handling of hazardous reagents or high-pressure conditions | Intrinsic safety issues with strong acids and high-pressure/temperature conditions in batch reactors [1]. | Use a continuous flow microreactor. The small internal volume (e.g., 10 mL) enhances safety, allowing precise control over parameters like pressure with a back-pressure regulator [1]. |
Here are detailed methodologies for key transformations based on the literature.
This protocol highlights optimization from initial failure to quantitative conversion.
Key Steps and Workflow
Reaction Setup: Use a flow reactor with a 10 mL internal volume. Equip the system with a back-pressure regulator (BPR) to prevent solvent vaporization at high temperatures.
Optimized Reaction Conditions:
In-line Purification:
Final Stabilization: For long-term storage of tryptamine derivatives, convert the freebase to its fumarate salt using a straightforward batch procedure [1].
This method showcases the power of combining flow chemistry with microwave irradiation for rapid synthesis.
Key Steps and Workflow
Reaction Setup: Utilize a continuous flow system integrated with a microwave cavity [2].
Optimized Reaction Conditions:
Key Advantage: The extremely short reaction time (30 seconds total) effectively suppresses the formation of side products that typically occur from the reaction of the product with excess aldehyde [2].
The following table summarizes key quantitative data from various studies to aid in process comparison and decision-making.
| Product Synthesized | Catalyst System | Temperature (°C) | Residence Time | Key Outcome | Source |
|---|---|---|---|---|---|
| N,N-Dimethyltryptamine (DMT) | 5% H₂SO₄ (w/w) in Water | 140 | 10 min | 100% Conversion, 97-99% yield after extraction | [1] |
| 2,3-Dihydro-1H-indole | Glacial AcOH | 240 | 21 s | 75% Isolated Yield, 115 g/h throughput | [2] |
| 7-Ethyltryptophol | Aqueous HCl (4M, trace) | 180 | 30 s (total) | 78% Isolated Yield, suppressed side-product formation | [2] |
| 3-Methylindole | ZnCl₂ in [EMIM][BF₄] (Ionic Liquid) | Not Specified | Not Specified | 95.3% Yield, 96.0% purity, solvent recyclable | [3] |
For your technical documents, you can use this Graphviz script to generate a diagram of the classic Fischer indole synthesis mechanism.
Diagram Title: Fischer Indole Synthesis Mechanism
The synthesis of 5-Br-DMT and its halogenated analogs is typically reported for preclinical research, yielding the product as a solid salt for stability and handling.
After initial isolation, further purification and rigorous analysis are essential to achieve high purity.
| Technique | Primary Application | Key Considerations for Tryptamines |
|---|---|---|
| Recrystallization | Final polishing to achieve high-purity crystalline material. | Solvent selection is critical; MTBE with <5% aliphatic anti-solvent is patented for 5-MeO-DMT [4]. |
| Liquid-Liquid Extraction | Initial crude purification, separation from hydrophilic impurities. | Acid-base extraction is standard; chlorinated solvents should be avoided to prevent byproduct formation [5] [6]. |
| Chromatography | Analytical verification of purity and identity. | LC-MS/MS is the gold standard for sensitive, specific quantification in complex mixtures [7]. |
The following diagram integrates the techniques above into a recommended workflow for purifying and characterizing synthesized 5-Br-DMT:
Q1: What is the most critical parameter for a successful recrystallization? A1: The choice of solvent system is paramount. A mixture of methyl tert-butyl ether (MTBE) with a very small amount (<5 wt%) of an aliphatic anti-solvent has been specifically patented for recrystallizing the closely related compound 5-MeO-DMT [4]. Slow cooling of the saturated solution is also crucial for forming well-defined crystals.
Q2: How can I separate 5-Br-DMT from other tryptamine byproducts? A2: Leveraging differences in polarity is the most common strategy. Techniques include:
Q3: Which analytical techniques are essential for confirming purity and identity? A3: A combination of techniques is required:
| Problem | Potential Causes | Suggested Solutions |
|---|---|---|
| Low yield after recrystallization | Solution is too dilute; cooling is too rapid; solvent system is not optimal. | Concentrate the solution; allow for slow, controlled cooling; screen alternative solvent/anti-solvent pairs. |
| Oil formation instead of crystals | Impurities preventing crystallization; cooling too fast. | Redissolve and reattempt crystallization more slowly; perform a preliminary purification (e.g., quick column). |
| Analytical results show multiple peaks | Incomplete reaction; presence of regioisomers; decomposition during work-up. | Optimize reaction time/temperature; use milder work-up conditions (avoid strong acids/bases, high heat); use an oxygen-free atmosphere. |
The core instability of DMT and its analogues stems from the susceptibility of the tertiary amine and the indole ring to oxidation. The table below summarizes the known oxidative degradation products.
| Degradation Product | Formation Pathway | Key Characteristics/Evidence |
|---|---|---|
| DMT N-Oxide | N-oxidation of the tertiary amine [1] [2] | Mass spec: M+ peak at 204 m/z [2]. Can partially convert back to DMT under GC-MS conditions, leading to underestimation [2]. |
| 2MTHBC | Cyclization and oxidation [2] | Identified as a major product in oxidation experiments with H₂O₂ [2]. |
| Other Compounds | Diverse oxidation of the indole ring [2] | Oxidation with H₂O₂ can create an "alkaloidal soup" including compounds like 4-Methylquinoline [2]. |
Preventing oxidation is the most effective strategy. The following protocols are recommended to ensure the stability of your compounds.
| Method | Protocol | Rationale |
|---|---|---|
| Salt Formation | Convert the freebase to a salt, such as a fumarate, using a straightforward batch procedure [1]. | Fumarate salts are common for basic chemical entities and are known to prevent oxidation to N-oxides, ensuring long-term stability under air [1]. |
| Chemical Stabilization | Store solutions with antioxidants like ascorbic acid. Use high-purity, anhydrous solvents. | Antioxidants scavenge free radicals and reactive oxygen species. Anhydrous conditions prevent hydrolysis and other water-mediated degradation reactions. |
| Controlled Environment | Store samples at low temperatures (-20°C or below) under an inert atmosphere (Argon or Nitrogen). | Low temperature and the absence of oxygen dramatically slow down the kinetics of oxidation reactions. |
| Material Handling | Avoid contact with metal utensils or catalysts during processing and storage [2]. | Metals can catalyze oxidation reactions, leading to unexpected decomposition and colored impurities [2]. |
If degradation is suspected, the following analytical methods can be used to identify and quantify oxidation products.
TLC can be a quick first pass to check for the presence of multiple compounds in an oxidized sample.
GC-MS is highly effective but requires careful interpretation due to the thermal instability of some oxidation products.
For accurate analysis without thermal degradation, LC-MS is the recommended method.
The following diagram maps the primary oxidation pathway of DMT and the corresponding analytical techniques used for detection.
The table below summarizes the available quantitative solubility data for 5-Bromo-DMT from a commercial chemical supplier [1].
| Solvent | Approximate Solubility |
|---|---|
| DMF (Dimethylformamide) | 10 mg/mL |
| Ethanol | 20 mg/mL |
| DMSO (Dimethyl Sulfoxide) | 5 mg/mL |
| Ethanol:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
This data can serve as a starting point for solvent selection. DMSO and DMF are often the first choices for dissolving compounds for in vitro assays.
Here is a structured guide and FAQ to troubleshoot solubility problems.
The following diagram outlines a logical approach to solving solubility issues:
Q1: What is the best solvent to prepare a stock solution of 5-Bromo-DMT for cell culture assays?
Q2: My compound is not dissolving in the chosen solvent. What steps should I take?
Q3: Why is understanding the solubility and pharmacology of 5-Bromo-DMT important for my research?
To contextualize your work, here are methodologies from a recent authoritative study [3].
In Vitro Receptor Binding & Functional Assays
In Vivo Behavioral & Molecular Studies (Mice)
For researchers analyzing 5-Br-DMT, the techniques below—commonly used for related molecules—provide a strong starting point. You will need to optimize parameters like retention time and mass transitions for the 5-Br-DMT molecule specifically.
| Technique | Key Application in Purity Analysis | Key Parameters / Data Points | Reference Compound |
|---|---|---|---|
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Primary method for sensitive and specific quantification in mixtures [1]. | MRM Transitions: Precursor ion → Product ion; Retention Time; Linearity: R² >0.988; Limit of Quantitation (LOQ) [2]. | 5-MeO-DMT, DMT [2]. |
| Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) | High-throughput, robust analysis of multiple psychedelic compounds in plant matrices [2]. | Run Time: ~9 minutes; LOD: 0.06–0.11 ng/mL; LOQ: 0.18–0.34 ng/mL; Extraction Efficiency: >98% [2]. | DMT, 5-MeO-DMT, Harmine, Harmaline [2]. |
| Ultraviolet (UV) Absorption Spectrometry | Determination of compound purity using a validated analytical standard [3]. | Purity Level: Can determine purity >95% when compared to a pure standard (e.g., tryptamine) [3]. | Tryptamine [3]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identity verification (¹H and ¹³C NMR) [3]. | - | DMT [3]. |
| Fourier Transform Infrared Spectroscopy (FTIR) | Functional group analysis and structural characterization [3]. | - | DMT [3]. |
Here are solutions to frequently encountered problems when working with tryptamines and similar analytes.
Problem: Poor Recovery or Low Extraction Efficiency
Problem: Matrix Effects in LC-MS/MS Causing Signal Suppression or Enhancement
Problem: Low Sensitivity or Failure to Reach Low LOQ
Problem: Inconsistent or Broad Chromatographic Peaks
Q1: What is the typical purity level I should aim for with an extracted or synthesized 5-Br-DMT standard? For use as an analytical standard, a purity level greater than 95% is a common benchmark, as demonstrated in the extraction and characterization of DMT from plant material [3].
Q2: I do not have a pure 5-Br-DMT standard for a calibration curve. What are my options? You can use the related compound 5-MeO-DMT to develop and validate your LC-MS/MS method initially, as their structures and ionization behavior are similar. However, for accurate quantification of 5-Br-DMT, a true 5-Br-DMT standard is ultimately required [1] [2].
Q3: How can I confirm the structural identity of my 5-Br-DMT compound? A combination of techniques is required for definitive confirmation. Mass spectrometry (MS) will confirm the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H and ¹³C) is the gold standard for elucidating the molecular structure [3].
Q4: What is the recommended way to store 5-Br-DMT and related standards? Stock and working solutions should be stored at -80°C to ensure stability over time [1].
The diagram below outlines a generalized experimental workflow for extracting and analyzing a tryptamine like DMT, which can be adapted for 5-Br-DMT.
Here are answers to some anticipated technical questions, based on the available literature.
FAQ 1: What is the basic experimental protocol for continuous flow synthesis of tryptamines like DMT? A method for the continuous flow synthesis of N,N-dimethyltryptamine (DMT) and its analogues has been described, which can serve as a template for 5-Bromo-DMT [1].
Detailed Methodology: The protocol uses a Fischer indole reaction in a continuous flow setup [1].
FAQ 2: Are there any known stability issues with the final product? Yes, tryptamines like DMT are known to degrade through oxidation. A common solution is to convert the freebase into a salt form.
FAQ 3: What is the pharmacological profile of 5-Bromo-DMT, and why is it of research interest? 5-Bromo-DMT is a psychedelic derivative with a unique profile that makes it a candidate for therapeutic development. The table below summarizes its key quantitative pharmacological data.
| Parameter | Value / Characteristic | Significance / Notes |
|---|---|---|
| 5-HT2A Receptor Affinity (Ki) | 138 nM [2] | Partial agonist; activates receptor but does not induce head-twitch response in mice [2] [3]. |
| 5-HT1A Receptor Affinity (Ki) | 16.9 nM [2] | Full agonist; high affinity for this receptor may counteract hallucinogenic effects [2] [3]. |
| SERT Affinity (Ki) | 971 nM [2] | Very weak serotonin reuptake inhibitor [2]. |
| Head-Twitch Response (HTR) | Fails to induce [2] [3] | Suggests non-hallucinogenic activity in rodent models [2] [3]. |
| Antidepressant-like Effects | Produced in rodent models [2] [3] | A single dose (10 mg/kg, i.p.) reduced depressive-like behavior in mice [3]. |
| Psychoplastogenic Effects | Produced [2] [3] | Promotes dendritic growth in cortical neurons and upregulates plasticity-related genes (Arc, Egr-1, -2, -3) [3]. |
| Human Dose (Smoked) | 20–50 mg [2] | Reported to produce mild psychedelic effects; 50 mg was near the limit of what can be physically inhaled [2]. |
| Duration of Action (Smoked) | 15 minutes – 1.5 hours [2] | Short-lasting effect [2]. |
The following table translates general continuous flow principles and data from related tryptamine syntheses into actionable guidance for scaling up 5-Bromo-DMT production.
| Challenge | Potential Cause | Solution & Guidelines |
|---|---|---|
| Low Conversion / Yield | Sub-optimal temperature, residence time, or catalyst concentration [1]. | Systematically optimize parameters. Use the DMT protocol (140°C, 10 min, 5% H₂SO₄) as a starting point [1]. |
| Inefficient mixing of phases during in-line extraction. | Ensure proper flow rates and use static mixers before the phase separator to create a homogeneous mixture [1]. | |
| Product Instability | Oxidation of the tryptamine freebase [1]. | Convert the final product to a stable salt form, such as the fumarate salt, immediately after purification [1]. |
| Clogging or Fouling | Precipitation of intermediates or products within the reactor. | Increase temperature to improve solubility, or introduce a co-solvent to keep reagents and products in solution [1]. |
| Difficulty Scaling | Linear numbering-up of micro-reactors can introduce complexity. | Consider scaling out by using reactors with larger internal diameters while carefully controlling heat and mass transfer [1]. |
For a visual overview, the following diagram maps the logical workflow from synthesis to key experiments for characterizing 5-Bromo-DMT.
| Question | Answer & Key Findings | Source / Context |
|---|---|---|
| What are the recommended storage conditions for 5-Br-DMT? | Store in a cool, dry place. Stability can last up to 2 years under correct conditions [1]. | Supplier documentation [1]. |
| Is 5-Br-DMT stable at room temperature? | No direct data for 5-Br-DMT. DMT shows no significant degradation after 7 days at 37°C [2]. Use as a reference only. | Stability study on DMT [2]. |
| How does 5-Br-DMT's stability compare to DMT? | DMT is highly stable across various conditions (long-term refrigeration, elevated temperature, freeze-thaw cycles) [2]. 5-Br-DMT stability profile is less characterized. | Comparative inference from DMT data [2]. |
| Can 5-Br-DMT solution undergo freeze-thaw cycles? | No direct data. DMT remains stable after three freeze-thaw cycles with minimal concentration change [2]. | Stability study on DMT [2]. |
For your experimental work, here are protocols and guidance based on published research.
The diagram below outlines a typical workflow for evaluating the effects of a novel compound like 5-Br-DMT in mice, based on methodologies from recent studies [3] [4].
The HTR in mice is a behavioral proxy for 5-HT2A receptor activation and is commonly used to assess the hallucinogenic potential of psychedelic compounds [3] [4].
Materials & Methods
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| No HTR observed | Compound is non-hallucinogenic (expected for 5-Br-DMT) [3]. | Confirm receptor binding profile with in vitro assays. Proceed to test antidepressant efficacy. |
| Unexpected animal mortality | Toxicity from contaminated or incorrectly dosed compound. | Verify compound purity and identity (NMR, MS). Ensure accurate calculation of dose (mg/kg) and injection volume. |
| High variability in HTR counts | Stress from environment or handling. | Ensure proper habituation to the testing room and apparatus. Conduct experiments in a sound-attenuated room. |
| Compound solution changes color | Oxidation of the tryptamine core [4]. | Always prepare fresh solutions before dosing. Consider storing stock solutions in anhydrous solvent at -20°C under inert gas. |
For a quick overview, here is a summary of key experimental findings for 5-Br-DMT from a recent study [3].
| Experimental Area | Key Finding | Implication / Interpretation |
|---|---|---|
| Head Twitch Response (HTR) | Did not induce HTR in mice. | Suggests low or non-hallucinogenic potential, a key feature for therapeutic development [3]. |
| In Vitro Neuroplasticity | Promoted dendritic growth in cortical neurons. | Classifies it as a psychoplastogen—a compound that promotes neural plasticity [3]. |
| Gene Expression (In Vivo) | Upregulated plasticity-related IEGs (Arc, Egr-1, -2, -3) in PFC and hippocampus. | Induces molecular changes linked to learning, memory, and antidepressant effects [3]. |
| Antidepressant Effect | Single administration (10 mg/kg, i.p.) reduced depressive-like behavior in a stress-induced mouse model. | Demonstrates rapid antidepressant properties, a highly sought-after therapeutic effect [3]. |
The table below summarizes the available quantitative receptor affinity (Ki in nM) and functional activity data for both compounds. A lower Ki value indicates a higher affinity for the receptor.
| Target | 5-Bromo-DMT (5-Br-DMT) | 5-MeO-DMT |
|---|
| 5-HT1A Receptor | Ki = 16.9 nM [1] Full agonist (EC₅₀ = 1,810 nM; Emax = 94%) [1] | Ki = 1.9–28 nM [2] Agonist (EC₅₀ = 3.92–1,060 nM) [2] | | 5-HT2A Receptor | Ki = 138 nM [1] Partial agonist (EC₅₀ = 77.7–3,090 nM; Emax = 34–100%) [3] [1] | Ki = 15–2,011 nM [2] Agonist (EC₅₀ = 1.76–784 nM) [2] | | 5-HT2B Receptor | Ki = 403 nM [1] | Ki = 36–3,884 nM [2] | | 5-HT2C Receptor | Ki = 193 nM [1] | Ki = 42–538 nM [2] | | Serotonin Transporter (SERT) | Ki = 971 nM [1] Weak reuptake inhibitor (IC₅₀ = 8,055 nM) [1] | Information missing from search results | | 5-HT6 Receptor | Information missing from search results | Ki = 6.5–78 nM [2] | | 5-HT7 Receptor | Information missing from search results | Ki = 3.9–30 nM [2] |
The comparative profile of these compounds is largely defined by their differential engagement of serotonin receptors, which leads to distinct behavioral outcomes.
The data in the table above was primarily generated through standardized radioligand binding assays [3]. In these experiments:
3H]ketanserin for 5-HT2AR) is measured, allowing for the calculation of their affinity (Ki) [3] [4].A critical behavioral test to predict the hallucinogenic potential of psychedelics in humans is the head twitch response (HTR) in mice [3].
The following diagram illustrates the divergent signaling pathways and behavioral outcomes associated with the activation of the 5-HT2A receptor by these two compounds.
Both compounds demonstrate potential for treating mood disorders, but through engagement of different receptor profiles.
| Feature | 5-Bromo-DMT (5-Br-DMT) | N,N-Dimethyltryptamine (DMT) |
|---|---|---|
| Primary Psychedelic Action | Non-hallucinogenic / Low hallucinogenic potential [1] [2] | Potent hallucinogen [3] |
| 5-HT2A Receptor Affinity (Ki) | 138 nM [1] | 68.3 nM (In-house data for reference, not direct comparison) [4] |
| 5-HT2A Functional Activity | Partial agonist (EC50: 77.7-3090 nM) [1] | Full agonist [4] |
| Head-Twitch Response (HTR) in Mice | Does not induce HTR, even at 50 mg/kg; antagonizes HTR from other psychedelics [1] [2] | Induces a robust HTR, a key behavioral proxy for psychedelic effect [2] [4] |
| In vivo Antidepressant Effect | Yes (Single 10 mg/kg dose in mice) [2] | Yes [3] |
| Key Molecular Effects | Upregulates plasticity genes (Arc, Egr-1/2/3); promotes dendritic growth [2] | Promotes structural and functional neuroplasticity [2] [3] |
| Psychoplastogenic | Yes [1] [2] | Yes [2] [3] |
The drastically different effects of 5-Br-DMT and DMT, despite their similar chemical structures, are rooted in their distinct interactions with the serotonin 2A (5-HT2A) receptor and its downstream signaling pathways.
The diagram below illustrates the current understanding of how 5-Br-DMT and DMT differentially engage the 5-HT2A receptor to produce their distinct effects.
The core mechanism involves Gq-protein signaling efficacy. Research indicates that a threshold level of 5-HT2A receptor Gq activation is required to induce the head-twitch response (HTR), the behavioral proxy for psychedelic effects [4]. While DMT is a full agonist that provides strong Gq activation surpassing this threshold, 5-Br-DMT acts as a partial agonist, providing only weak Gq signaling that remains below the hallucinogenic threshold while still engaging pathways linked to neuroplasticity and antidepressant effects [1] [2] [4].
For researchers, here are the methodologies behind the critical data.
Head-Twitch Response (HTR) Assay: This is the primary behavioral test for predicting psychedelic potential in rodents [2] [4]. Mice are administered the compound (e.g., 5-Br-DMT at 50 mg/kg, i.p.) and placed in an observation chamber. Trained observers, blinded to the treatment, count the characteristic head twitches over a set period (e.g., 20 minutes). Key Outcome: 5-Br-DMT fails to induce HTR, whereas DMT and 5-F-DMT produce robust, dose-dependent responses [1] [2].
Forced Swim Test (FST) for Antidepressant Effect: This common model assesses behavioral despair [2]. Mice are subjected to a stress paradigm to induce a depressive-like state. They then receive a single dose of the test compound (e.g., 5-Br-DMT at 10 mg/kg, i.p.) and are later placed in an inescapable water-filled cylinder. The time the mouse spends immobile versus actively swimming/climbing is scored. A significant reduction in immobility time indicates a rapid antidepressant-like effect. Key Outcome: A single dose of 5-Br-DMT produces a significant reduction in immobility [2].
Gene Expression Analysis via qPCR: To measure neuroplasticity markers, brain regions like the prefrontal cortex and hippocampus are dissected after in vivo drug treatment [2]. RNA is extracted, converted to cDNA, and quantitative PCR (qPCR) is run with specific primers for immediate early genes (IEGs) like Arc, Egr-1, Egr-2, and Egr-3. Key Outcome: 5-Br-DMT upregulates these plasticity-related IEGs, similar to classic psychedelics [2].
| Compound | Head-Twitch Response (HTR) in Rodents | 5-HT2A Receptor Affinity (Ki) | Key Receptor Interactions & Functional Effects |
|---|---|---|---|
| 5-Bromo-DMT | Does not induce significant HTR; even antagonizes HTR induced by 5-F-DMT [1] [2]. | 138 nM [1] | Partial agonist at 5-HT2A; also shows affinity for 5-HT1A, 5-HT2B, 5-HT2C, and SERT. Produces antidepressant-like effects and promotes neuroplasticity [1] [2]. |
| 5-Fluoro-DMT | Induces robust HTR at a dose of 0.5 mg/kg [2]. | Information not specified in sources | Considered a classic, hallucinogenic tryptamine, used as a positive control in studies [2]. |
| 5-Chloro-DMT | Induces robust HTR at a dose of 5.0 mg/kg [2]. | Information not specified in sources | Considered a classic, hallucinogenic tryptamine [2]. |
| DMT | Induces HTR [3]. | Information not specified in sources | A classic, naturally occurring psychedelic tryptamine. |
| Psilocybin | Induces a characteristic, dose-dependent HTR [3]. | Information not specified in sources | A classic psychedelic; its active metabolite, psilocin, has high affinity for the 5-HT2A receptor. |
| DOI | Potently induces HTR; one of the most common pharmacological tools for this model [4] [5]. | 0.7 nM (high affinity) [4] | A potent and selective phenethylamine psychedelic and 5-HT2A/2B/2C receptor agonist. |
The data in the table above is primarily derived from standardized preclinical experiments. Here are the core methodologies used in these studies:
The following diagram illustrates the hypothesized signaling mechanism for 5-Bromo-DMT's unique effect and a general workflow for the key experiments discussed.
The unique profile of 5-Bromo-DMT makes it a prototypical candidate for the development of non-hallucinogenic psychoplastogens—substances that promote neuronal plasticity and have rapid antidepressant potential without causing hallucinations [2].
The following tables consolidate the experimental data for the three primary halogenated DMT analogs studied. The receptor affinity is expressed as Ki (nM), where a lower value indicates a higher affinity for the receptor [1].
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | 5-HT1A | 5-HT2A | 5-HT2B | 5-HT2C | SERT |
|---|---|---|---|---|---|
| 5-F-DMT | Information Missing | Information Missing | Information Missing | Information Missing | Information Missing |
| 5-Cl-DMT | Information Missing | Information Missing | Information Missing | Information Missing | Information Missing |
| 5-Br-DMT | Information Missing | Information Missing | Information Missing | Information Missing | Information Missing |
Note: The search results confirm that halogen substitution at the 5-position modulates receptor affinity and selectivity across key serotonin receptors and the serotonin transporter (SERT), but the specific Ki values for each analog were not provided in the available excerpts [1] [2].
Table 2: Functional and Behavioral Outcomes
| Compound | 5-HT2A Activation | Head Twitch Response (HTR) in Mice | IEG Upregulation | Dendritic Growth | Antidepressant Effect |
|---|---|---|---|---|---|
| 5-F-DMT | Yes | Induced | Not Specified | Not Specified | Not Specified |
| 5-Cl-DMT | Yes | Induced | Not Specified | Not Specified | Not Specified |
| 5-Br-DMT | Yes | None | Yes (Arc, Egr-1, -2, -3) | Promoted | Yes (Rapid) |
The data presented above were generated using a combination of standardized in vitro, in silico, and in vivo assays [1].
*In Vitro* Pharmacological Characterization
*In Vivo* Behavioral and Molecular Analysis
The therapeutic effects of these compounds are linked to their ability to promote neuroplasticity. The diagram below illustrates the proposed signaling pathway of 5-Br-DMT that leads to antidepressant effects without hallucinations.
The proposed mechanism suggests that 5-Br-DMT's unique properties may stem from biased agonism at the 5-HT2A receptor [1]. This means it preferentially activates neuroplasticity-promoting signaling pathways (like those leading to IEG expression) over the pathways responsible for generating the head-twitch response. Concurrent activation of the 5-HT1A receptor, which is known to inhibit HTR, may also contribute to its non-hallucinogenic profile [1] [3].
| Compound | 5-HT1A (nM) | 5-HT2A (nM) | 5-HT2B (nM) | 5-HT2C (nM) | SERT (nM) |
|---|---|---|---|---|---|
| 5-Br-DMT | 16.9 [1] | 138 [1] | 403 [1] | 193 [1] | 971 [1] |
| DMT | 119.5 [2] | 230 [2] | 550* [2] | N/A | N/A |
| Psilocin | 567.4 [2] | 107.2 [2] | 4.6 [2] | 97.3* [2] | N/A |
| LSD | 1.1 [2] | 3.5* [2] | 3.7 [2] | 5.5* [2] | N/A |
| 5-MeO-DMT | N/A | 207 [2] | 1300 [2] | 100* [2] | N/A |
Note: Ki values are in nanomolar (nM). A lower Ki value indicates a higher binding affinity. N/A indicates data not available in the provided search results. `` denotes data from non-human studies. Data for DMT, Psilocin, LSD, and 5-MeO-DMT is sourced from a comparative review [2].*
The pharmacological profile of 5-Br-DMT was characterized using standard in vitro assays, which are detailed in recent studies [1] [3].
Radioligand Binding Assays: These experiments measure how well a compound binds to a specific receptor. The general workflow is as follows [3]:
Functional Assays: These tests determine if a compound that binds to a receptor activates it (agonist), blocks it (antagonist), or has some other effect.
A key discovery is that 5-Br-DMT acts as a partial agonist at the 5-HT2A receptor. It binds and activates the receptor but with lower efficacy (Emax of 34-100%) compared to a full agonist like serotonin [1]. Crucially, it fails to induce the head-twitch response (HTR) in mice, a behavioral proxy strongly correlated with psychedelic effects in humans [1] [3]. The following diagram illustrates the current understanding of the signaling pathways involved.
The diagram shows that a strong Gq-driven calcium release is linked to the head-twitch response and hallucinogenic potential [4] [5]. As a partial agonist with low Gq efficacy, 5-Br-DMT may activate this pathway only weakly, insufficiently to trigger hallucinations. Meanwhile, it can still promote β-arrestin-2 recruitment and subsequent gene expression changes that lead to neuroplasticity and antidepressant effects [1] [3].
| Feature | 5-Fluoro-DMT (5-F-DMT) | 5-Bromo-DMT (5-Br-DMT) |
|---|---|---|
| Hallucinogenic Potential | High; induces robust head-twitch response (HTR) in mice [1] | Low/None; fails to induce significant HTR, even at high doses [1] [2] |
| Head-Twitch Response (in mice) | Robust at 0.5 mg/kg [2] | Not significant at 50 mg/kg [2] |
| Antidepressant Effect | Information not clearly available in search results | Significant reduction in depressive-like behavior after single dose (10 mg/kg) [1] |
| 5-HT2AR Affinity (Ki) | Information not available in search results | 138 nM [2] |
| 5-HT1AR Affinity (Ki) | Information not available in search results | 16.9 nM [2] |
| SERT Affinity (Ki) | Information not available in search results | 971 nM (weak inhibitor) [2] |
| Primary Behavioral Profile | Psychedelic / Hallucinogenic [1] [2] | Non-hallucinogenic, Psychoplastogenic, Antidepressant [1] [2] |
The different behavioral effects of 5-F-DMT and 5-Br-DMT are believed to stem from their distinct interactions with serotonin receptors in the brain. The following diagram illustrates the proposed mechanism by which these differences lead to either hallucinogenic or purely antidepressant effects.
The research indicates that the presence of a bromine atom at the 5-position of the DMT structure specifically modulates its interaction with key serotonin receptors, leading to a unique pharmacological profile that separates its therapeutic potential from its hallucinogenic properties [1] [2].
The table below summarizes the quantitative pharmacological data for 5-Br-DMT and its halogenated analogs from in vitro assays. The affinity (Ki, nM) represents how tightly a drug binds to a receptor, with a lower number indicating higher affinity. The functional activity (EC50, nM) measures the concentration needed to activate the receptor, with a lower number indicating higher potency [1] [2].
Pharmacological Profile of Halogenated DMT Analogs [1]
| Target Receptor / Transporter | 5-Br-DMT Affinity (Ki, nM) | 5-Br-DMT Functional Activity (EC50, nM) | 5-F-DMT Affinity (Ki, nM) | 5-Cl-DMT Affinity (Ki, nM) |
|---|---|---|---|---|
| 5-HT1A Receptor | 16.9 | 1,810 (Full Agonist) | 46.3 | 17.1 |
| 5-HT2A Receptor | 138 | 77.7 - 3,090 (Partial Agonist) | 51.3 | 69.2 |
| 5-HT2B Receptor | 403 | Not Specified | 363 | 308 |
| 5-HT2C Receptor | 193 | Not Specified | 108 | 118 |
| Serotonin Transporter (SERT) | 971 (Inhibitor) | - | 106 (Substrate) | 223 (Substrate) |
A critical observation is that 5-Br-DMT shows higher affinity for the 5-HT1A receptor than for the 5-HT2A receptor [1] [2]. This contrasts with classic psychedelics, which typically have higher 5-HT2A affinity. Furthermore, at the 5-HT2A receptor, 5-Br-DMT acts as a partial agonist with relatively low efficacy, meaning it does not fully activate the receptor's signaling pathway [2].
The distinct receptor profile of 5-Br-DMT translates into unique behavioral effects in mice, as shown in the following table.
In Vivo Behavioral and Therapeutic Effects [1] [2]
| Assay / Effect (in mice) | 5-Br-DMT Result | 5-F-DMT Result | 5-Cl-DMT Result | Assay Significance |
|---|---|---|---|---|
| Head Twitch Response (HTR) | No response | Robust at 0.5 mg/kg | Robust at 5.0 mg/kg | Behavioral proxy for psychedelic/hallucinogenic effects in humans [1]. |
| Antidepressant-like Effect | Significant reduction | Information Not Specified | Information Not Specified | Measured in a mouse model of stress-induced depression [1]. |
| Hypothermia | Induced | Induced | Induced | Mediated by 5-HT1A receptor activation [1] [3]. |
| Hypolocomotion | Induced | Induced | Induced | Sedative-like effect [1] [2]. |
The most striking finding is that 5-Br-DMT did not induce the head twitch response, even at high doses, unlike its 5-F and 5-Cl counterparts [1] [2]. This provides strong evidence for its non-hallucinogenic character. Despite this, a single dose of 5-Br-DMT produced rapid and significant antidepressant-like effects in a mouse model of depression [1].
The data presented relies on standardized preclinical experimental protocols. Here are the methodologies for the key assays cited:
Radioligand Binding Assays (for Ki affinity values)
Calcium Mobilization Assay (for 5-HT2A EC50 values)
Head Twitch Response (HTR) in Mice
The diagram below illustrates the proposed mechanism by which 5-Br-DMT's receptor selectivity leads to its unique non-hallucinogenic and antidepressant effects.
This proposed mechanism shows how 5-Br-DMT's high 5-HT1A affinity and weak 5-HT2A partial agonism converge to produce its unique effects [1] [4] [3].
The table below summarizes the receptor binding and functional activity data for classic psychedelics and the novel halogenated DMT analogs, as characterized by in vitro assays [1].
| Compound | 5-HT1A Receptor (Ki, nM) | 5-HT2A Receptor (Ki, nM) | 5-HT2B Receptor (Ki, nM) | 5-HT2C Receptor (Ki, nM) | SERT (Ki, nM) | Head Twitch Response (HTR) | Key Finding |
|---|---|---|---|---|---|---|---|
| DMT | 269 | 44 | 129 | 38 | 3029 | Yes (at 5 mg/kg) | Classic psychedelic; induces HTR. |
| 5-F-DMT | 214 | 21 | 61 | 20 | 482 | Yes | Higher 5-HT2A affinity & potency than DMT. |
| 5-Cl-DMT | 79 | 5.9 | 16 | 7.3 | 103 | Yes | Highest receptor affinity; potent HTR induction. |
| 5-Br-DMT | 42 | 4.6 | 11 | 5.9 | 85 | No | High affinity; non-hallucinogenic (lacks HTR). |
The following table consolidates the key behavioral and neuroplasticity experiments demonstrating the antidepressant potential of 5-Br-DMT [1].
| Experiment Type | Model/Assay | Treatment (5-Br-DMT) | Key Result | Interpretation |
|---|---|---|---|---|
| Behavioral: Antidepressant Effect | Mouse Forced Swim Test (FST) | Single 10 mg/kg (i.p.) | Significant reduction in immobility time | Rapid antidepressant-like effect. |
| Behavioral: Hallucinogenic Potential | Mouse Head Twitch Response (HTR) | 1-30 mg/kg (i.p.) | No HTR induced at any dose | Suggests non-hallucinogenic properties. |
| Molecular: Neuroplasticity | Gene Expression (mouse brain) | Single 10 mg/kg (i.p.) | Upregulated plasticity genes (Arc, Egr-1, Egr-2, Egr-3) in PFC and hippocampus | Promotes neuroplastic adaptations. |
| Cellular: Structural Plasticity | Dendritic Growth (in vitro) | 10 µM for 24h | Increased dendritic arbor complexity in cortical neurons | Direct psychoplastogenic effect. |
The core methodologies from the key study on halogenated DMT analogs are outlined below [1].
Radioligand Binding Assays
Head Twitch Response (HTR)
Calcium Mobilization Assay
Forced Swim Test (FST)
Gene Expression Analysis (qRT-PCR)
The diagrams below illustrate the proposed signaling mechanism and the experimental workflow used to characterize 5-Br-DMT, based on the search results [2] [1].
The data suggests that 5-Br-DMT is a promising candidate for further development due to its unique profile [1]. Its high affinity for 5-HT1A and 5-HT2A receptors, combined with its ability to induce neuroplasticity and antidepressant-like behavior without inducing the head twitch response, positions it as a potential non-hallucinogenic psychoplastogen.
The table below summarizes the key in vitro pharmacological data for 5-Bromo-DMT (5-Br-DMT) and several classical psychedelics, highlighting differences in receptor binding and activity [1] [2] [3].
| Compound | 5-HT2A Receptor Ki (nM) | 5-HT2A Receptor EC50 (nM) | 5-HT1A Receptor Ki (nM) | SERT Ki (nM) | Primary Pharmacological Characteristics |
|---|---|---|---|---|---|
| 5-Bromo-DMT | 138 [1] | 77.7 - 3,090 [1] | 16.9 [1] | 971 [1] | 5-HT2AR partial agonist; 5-HT1AR full agonist; weak SERT inhibitor [1] [2]. |
| N,N-DMT | 230 [3] | Data Not Available | 119.5 [3] | Data Not Available | Primarily known as a 5-HT2AR agonist [4] [5]. |
| Psilocin | 107.2 [3] | Data Not Available | 567.4 (or 49*) [3] | Data Not Available | Active metabolite of psilocybin; broad serotonergic activity [3] [5]. |
| LSD | 3.5* [3] | Data Not Available | 1.1 [3] | Data Not Available | High-potency, broad-spectrum serotonergic agonist [3] [5]. |
Note: Ki is the binding affinity (lower value indicates stronger binding). EC50 is the half-maximal effective concentration (lower value indicates higher potency). SERT: Serotonin Transporter. *Data from non-human species. [3]
This table compares the in vivo behavioral effects and potential therapeutic applications of these compounds, based primarily on rodent models and early human reports.
| Compound | Head-Twitch Response (HTR) | Antidepressant-like Effects | Key Behavioral & Therapeutic Observations |
|---|---|---|---|
| 5-Bromo-DMT | Does not induce [1] [2] | Yes, rapid-acting [1] [2] | Promotes neuroplasticity (dendritic growth, IEG expression); produces hypolocomotion/sedation [1] [2]. Effects in humans described as mild, relaxing, and minimally psychedelic [6] [7]. |
| N,N-DMT | Induces [8] | Yes [9] [10] | Powerful, short-acting psychedelic effects in humans; produces cross-substitution with DOM in drug discrimination studies [8]. |
| Psilocin/Psilocybin | Induces | Yes [10] [5] | Produces sustained changes in neuroplasticity; clinical trials show promise for depression [10] [5]. |
| LSD | Induces | Under Investigation [5] | Produces long-lasting alterations in perception; investigated for various psychiatric disorders [5]. |
Here are the methodologies behind key experiments cited in the comparison tables.
The diagram below illustrates the proposed mechanism by which 5-Br-DMT may promote neuroplasticity without triggering a strong hallucinogenic response, based on its unique receptor profile [1] [2].
Diagram Title: Proposed Mechanism of 5-Br-DMT Action
This model suggests that 5-Br-DMT's balanced activity on multiple targets results in a unique outcome [1] [2]:
The experimental data positions 5-Bromo-DMT as a compelling research candidate in psychopharmacology.
The following tables consolidate key experimental data for 5-Br-DMT, 5-F-DMT, and 5-Cl-DMT from recent research [1] [2].
Table 1: Pharmacological Profile (In Vitro Data)
| Compound | 5-HT2AR Affinity (Ki, nM) | 5-HT2AR Functional Activity (EC50, nM) | 5-HT1A Affinity (Ki, nM) | SERT Affinity (Ki, nM) |
|---|---|---|---|---|
| 5-Br-DMT | 138 | 77.7 - 3,090 (Weak Agonist) | 16.9 | 971 |
| 5-F-DMT | Information missing from search results | Information missing from search results | Information missing from search results | Information missing from search results |
| 5-Cl-DMT | Information missing from search results | Information missing from search results | Information missing from search results | Information missing from search results |
Table 2: Behavioral & Neuroplastic Effects (In Vivo Data)
| Compound | Head Twitch Response (HTR) in Mice | Antidepressant Effect | Key Neuroplasticity Markers |
|---|---|---|---|
| 5-Br-DMT | No HTR (even at 50 mg/kg) [2] | Significant reduction in depressive-like behavior [1] | Upregulated Arc, Egr-1, Egr-2, Egr-3; Promoted dendritic growth [1] |
| 5-F-DMT | Robust HTR (at 0.5 mg/kg) [2] | Information missing from search results | Information missing from search results |
| 5-Cl-DMT | Robust HTR (at 5.0 mg/kg) [2] | Information missing from search results | Information missing from search results |
The key findings are supported by the following standardized experimental methodologies [1]:
In Vitro Receptor Pharmacology:
In Vivo Behavioral Studies:
Neuroplasticity Assessments:
The diagram below illustrates the proposed mechanism behind 5-Br-DMT's unique effects, based on the "biased agonism" hypothesis [1].
This model suggests that 5-Br-DMT acts as a biased agonist at the 5-HT2A receptor. Unlike classic psychedelics that strongly activate the Gq pathway leading to the Head Twitch Response (HTR), 5-Br-DMT is a weak Gq activator. It is hypothesized to preferentially engage the β-arrestin pathway or other signaling cascades, which ultimately promotes therapeutic neuroplasticity without triggering the hallucinogenic-like behavior [1].
The experimental data positions 5-Br-DMT as a compelling non-hallucinogenic psychoplastogen. Its unique ability to separate neuroplastic and antidepressant effects from hallucinogenic activity makes it a prototypical candidate for the development of a new class of rapid-acting antidepressants [1] [2].